molecular formula C5H2Cl2N2O B022012 2-chloropyrimidine-5-carbonyl Chloride CAS No. 110099-99-5

2-chloropyrimidine-5-carbonyl Chloride

Cat. No.: B022012
CAS No.: 110099-99-5
M. Wt: 176.99 g/mol
InChI Key: JUYQWJULYXCBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyrimidine-5-carbonyl chloride (CAS 110099-99-5) is a versatile and reactive chemical intermediate with the molecular formula C 5 H 2 Cl 2 N 2 O and a molecular weight of 176.99 g/mol . This compound is a key building block in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research . Its structure features both an acid chloride and a chlorinated heterocyclic ring, making it a valuable substrate for nucleophilic substitution and cross-coupling reactions to introduce the 5-pyrimidinecarbonyl moiety into target molecules. The compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain its stability and reactivity . As a pyrimidine derivative, it is of significant research interest due to the broad pharmacological activities associated with the pyrimidine core, which include anti-inflammatory, antibacterial, and antiviral properties . This reagent is intended for research and development purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please consult the Material Safety Data Sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYQWJULYXCBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442682
Record name 2-Chloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110099-99-5
Record name 2-Chloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-pyrimidinecarbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Lynchpin of Pyrimidine Synthesis: A Technical Guide to 2-Chloropyrimidine-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into a Versatile Heterocyclic Intermediate for Pharmaceutical and Agrochemical Discovery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of 2-chloropyrimidine-5-carbonyl chloride. This pivotal chemical intermediate offers a dual-reactive platform for the synthesis of a diverse array of complex molecules, particularly within the realms of medicinal chemistry and materials science. We will explore its synthesis, reactivity, and application, providing both mechanistic insights and field-proven protocols to empower your research and development endeavors.

Core Characteristics and Physicochemical Properties

2-chloropyrimidine-5-carbonyl chloride, with the molecular formula C₅H₂Cl₂N₂O, is a bifunctional molecule featuring two distinct electrophilic centers.[1] The presence of both a highly reactive carbonyl chloride at the 5-position and a displaceable chlorine atom at the 2-position of the pyrimidine ring makes it a versatile building block in organic synthesis.[1] The electron-withdrawing nature of the pyrimidine ring, further enhanced by the two chlorine substituents, renders both sites susceptible to nucleophilic attack.[1]

Table 1: Physicochemical Properties of 2-chloropyrimidine-5-carbonyl chloride

PropertyValueReference
CAS Number 110099-99-5[2]
Molecular Formula C₅H₂Cl₂N₂O[1][2]
Molecular Weight 176.99 g/mol [1][2][3]
Appearance SolidN/A
Melting Point 63°C - 65°C[1]
Purity ≥95% (Commercial Samples)[1]
IUPAC Name 2-chloropyrimidine-5-carbonyl chloride[1][2]

Synthesis of the Intermediate

The preparation of 2-chloropyrimidine-5-carbonyl chloride is a critical first step for its subsequent use. A common and effective laboratory-scale synthesis starts from 2-hydroxypyrimidine-5-carbaldehyde.

A prevalent synthetic method involves the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylaniline.[1] The reaction mixture is typically heated to reflux (around 80°C) for several hours to drive the conversion.[1] This process concurrently chlorinates the hydroxyl group at the 2-position and converts the aldehyde at the 5-position into the desired carbonyl chloride.

Synthesis Start 2-Hydroxypyrimidine- 5-carbaldehyde Product 2-Chloropyrimidine- 5-carbonyl chloride Start->Product Reflux, ~80°C Reagents POCl₃ N,N-Dimethylaniline (cat.)

Caption: General synthesis route for 2-chloropyrimidine-5-carbonyl chloride.

The Duality of Reactivity: A Chemist's Playground

The synthetic utility of 2-chloropyrimidine-5-carbonyl chloride stems from the differential reactivity of its two electrophilic sites. This allows for selective and sequential reactions, providing a strategic advantage in multi-step syntheses.

Reactions at the Carbonyl Chloride

The carbonyl chloride group is the more reactive of the two functionalities. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.[1] These reactions are typically fast and can often be performed at or below room temperature.

  • Amide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct yields the corresponding 2-chloropyrimidine-5-carboxamides.

  • Ester Formation: Alcohols react, often under similar basic conditions, to produce 2-chloropyrimidine-5-carboxylates.

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAᵣ).[4] This reaction is generally less facile than the acyl substitution and often requires more forcing conditions, such as elevated temperatures or the use of metal catalysis.[1] This difference in reactivity is key to the stepwise functionalization of the molecule.

  • Nucleophilic Aromatic Substitution (SNAᵣ): Strong nucleophiles can displace the 2-chloro group. The pyrimidine ring's electron-deficient nature facilitates this type of reaction.[5]

  • Cross-Coupling Reactions: The 2-chloro position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[1]

Reactivity cluster_main Reactivity Profile cluster_carbonyl Acyl Substitution (High Reactivity) cluster_chloro SNAᵣ / Cross-Coupling (Lower Reactivity) Intermediate 2-Chloropyrimidine- 5-carbonyl chloride Amine R₂NH Intermediate->Amine Fast Alcohol R'OH Intermediate->Alcohol Fast Nucleophile Nu⁻ Intermediate->Nucleophile Slower Coupling R-B(OH)₂ (Suzuki) Intermediate->Coupling Slower Amide 2-Chloro-pyrimidine- 5-carboxamide Amine->Amide Ester 2-Chloro-pyrimidine- 5-carboxylate Alcohol->Ester Substituted 2-Nu-pyrimidine- 5-carbonyl chloride Nucleophile->Substituted Coupled 2-R-pyrimidine- 5-carbonyl chloride Coupling->Coupled

Caption: Reactivity map of 2-chloropyrimidine-5-carbonyl chloride.

Applications in Drug Discovery and Beyond

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology and virology.[6] 2-chloropyrimidine-5-carbonyl chloride serves as a key starting material for the synthesis of a variety of biologically active compounds.

Its derivatives are integral to the development of:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a substituted pyrimidine core to interact with the ATP-binding site of the enzyme.

  • Antiviral and Antitumor Agents: The pyrimidine ring is a bioisostere for purines, making it a valuable component in the design of nucleoside and non-nucleoside inhibitors of viral replication and cell proliferation.[7]

  • PDE-V Inhibitors: This intermediate has been used in the synthesis of selective phosphodiesterase type 5 inhibitors.[1]

Field-Proven Experimental Protocol: Synthesis of a Model Carboxamide

This protocol details a representative reaction: the amidation of 2-chloropyrimidine-5-carbonyl chloride with a generic primary amine.

Objective: To synthesize a 2-chloropyrimidine-5-carboxamide derivative.

Materials:

  • 2-chloropyrimidine-5-carbonyl chloride (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyrimidine-5-carbonyl chloride in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of the primary amine. The TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the amine nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 2-chloropyrimidine-5-carboxamide.

Workflow A 1. Dissolve starting material in anhydrous DCM under N₂ B 2. Cool to 0°C A->B C 3. Add TEA, then dropwise add amine B->C D 4. Warm to RT, stir 2-4h (Monitor by TLC) C->D E 5. Aqueous Workup (Wash with NaHCO₃, Brine) D->E F 6. Dry organic layer (Na₂SO₄ or MgSO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify (Recrystallization or Chromatography) G->H I Final Product: 2-chloropyrimidine-5-carboxamide H->I

Caption: Experimental workflow for amide synthesis.

Safety, Handling, and Storage

Hazard Identification: 2-chloropyrimidine-5-carbonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed.[2][3]

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from moisture, as the carbonyl chloride group is susceptible to hydrolysis.[1] Commercial suppliers often recommend storage at 2–8°C under an inert atmosphere.[1]

  • Incompatible materials include strong oxidizing agents.[9]

Conclusion

2-chloropyrimidine-5-carbonyl chloride is a high-value, versatile intermediate for chemical synthesis. Its dual electrophilic nature, governed by the highly reactive carbonyl chloride and the less reactive 2-chloro substituent, allows for controlled, stepwise functionalization. This property, combined with the inherent biological relevance of the pyrimidine core, makes it an indispensable tool for medicinal chemists and materials scientists aiming to construct novel and complex molecular architectures. Understanding its reactivity profile and handling requirements is paramount to leveraging its full synthetic potential.

References

  • ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
  • Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). US4742060A - Heterocyclic compounds.
  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • PubChem. (n.d.). 5-Chloropyrazine-2-carbonyl chloride. Retrieved from [Link]

  • NJ.gov. (n.d.). 2-CHLOROPYRIDINE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]

  • Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A. Retrieved from [Link]

  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

  • AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 2-Chloropyrimidine-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloropyrimidine-5-carbonyl chloride (CAS No: 110099-99-5) is a highly reactive bifunctional molecule that serves as a critical building block in modern organic synthesis.[1][2] With a molecular formula of C₅H₂Cl₂N₂O and a molecular weight of 176.99 g/mol , its structure incorporates a pyrimidine core, a key heterocycle found in numerous biologically active compounds.[1] The presence of two distinct reactive sites—an electrophilic chlorine atom on the pyrimidine ring and a highly reactive acyl chloride group—makes it a versatile intermediate for the synthesis of a wide array of pharmaceuticals and agrochemicals.[1]

This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloropyrimidine-5-carbonyl chloride. By leveraging foundational principles and comparative data from related structures, we will elucidate its characteristic features in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document is intended to serve as an authoritative reference for researchers, enabling confident structural verification and informed decision-making in synthetic applications.

Molecular Structure

The structural arrangement, featuring two potent electron-withdrawing groups on the pyrimidine ring, dictates the molecule's electronic properties and spectroscopic signature.

Caption: Molecular Structure of 2-Chloropyrimidine-5-carbonyl Chloride.

Infrared (IR) Spectroscopy Analysis

Theoretical Principles & Experimental Causality

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. Specific covalent bonds vibrate at characteristic frequencies, and when irradiated with infrared light, they absorb energy at these frequencies. For 2-chloropyrimidine-5-carbonyl chloride, the most informative regions of the IR spectrum are the carbonyl (C=O) stretching region and the fingerprint region, where the pyrimidine ring and carbon-halogen vibrations occur. The electron-withdrawing nature of the chlorine atom and the pyrimidine ring is expected to significantly influence the C=O bond strength, shifting its absorption to a higher wavenumber compared to a standard ketone.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small quantity of solid 2-chloropyrimidine-5-carbonyl chloride is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: The FTIR spectrometer is configured to collect data in the 4000–600 cm⁻¹ range. A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample is brought into firm contact with the crystal using the pressure anvil. The spectrum is then recorded, typically by co-adding 16 or 32 scans to achieve a high signal-to-noise ratio.

  • Processing: The final spectrum is generated by ratioing the sample scan against the background scan, resulting in a transmittance or absorbance spectrum.

Data Interpretation

The IR spectrum provides a definitive fingerprint for the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Authoritative Grounding
~3100–3000WeakAromatic C-H StretchCorresponds to the stretching vibrations of the C-H bonds on the pyrimidine ring.
~1775 Strong Acyl Chloride C=O Stretch This is the most characteristic peak. Acyl chlorides exhibit a C=O stretch near 1750 cm⁻¹.[4] The attachment to an aromatic system and the strong inductive effect of the chlorine atom shortens and strengthens the C=O bond, shifting the frequency higher.[3]
~1600–1450MediumPyrimidine Ring C=N and C=C StretchesThese absorptions are characteristic of the pyrimidine heterocycle and arise from the coupled stretching vibrations of the double bonds within the aromatic ring.[5]
~1250–1200MediumPyrimidine Ring Breathing / C-N StretchThese vibrations are part of the complex fingerprint region but are typical for pyrimidine derivatives.[5][6]
~800–700MediumC-Cl StretchThe stretching vibrations for both the C-Cl bond on the pyrimidine ring and the C-Cl bond of the acyl chloride are expected in this region.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles & Experimental Causality

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment. In 2-chloropyrimidine-5-carbonyl chloride, the strongly electron-withdrawing nitrogen atoms, chlorine atom, and carbonyl group will significantly deshield the nearby protons and carbons, shifting their resonance signals downfield (to higher ppm values).

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Approximately 5-10 mg of 2-chloropyrimidine-5-carbonyl chloride is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Tuning: The NMR spectrometer (e.g., 400 MHz) is tuned to the specific sample and solvent.

  • ¹H NMR Acquisition: A standard one-pulse proton experiment is run. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans are typically required to obtain a good signal-to-noise ratio.

¹H NMR Data Interpretation

The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyrimidine ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Authoritative Grounding
~9.2Singlet1HH-4 or H-6The protons on the pyrimidine ring are heavily deshielded by the two ring nitrogens and the adjacent electron-withdrawing groups. For comparison, the protons at positions 4 and 6 in unsubstituted pyrimidine appear at 8.80 ppm.[8]
~9.0Singlet1HH-6 or H-4The second proton on the ring is in a similarly deshielded environment. The exact assignment of H-4 vs. H-6 would require advanced 2D NMR experiments, but both are expected to be sharp singlets due to the lack of adjacent proton coupling.
¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Authoritative Grounding
~165-170C=OThe carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this range.[9] This is a key identifier for the acyl chloride functional group.
~160-162C-2 or C-4The pyrimidine ring carbons are in the aromatic region. The carbon atom (C-2) bonded to both a chlorine and two nitrogen atoms will be significantly downfield. For reference, the C-2 carbon in 2-chloropyrimidine is found at 161.4 ppm.[10] The C-4 carbon, adjacent to a nitrogen and the carbonyl-substituted carbon, will also be highly deshielded.
~158-160C-4 or C-6Similar to the other ring carbons, C-6 is deshielded by the adjacent nitrogen atom.
~130-135C-5This carbon is attached to the electron-withdrawing carbonyl chloride group, which will shift it downfield relative to an unsubstituted pyrimidine. However, it is not directly attached to a halogen or nitrogen, placing it more upfield compared to C-2, C-4, and C-6.

Mass Spectrometry (MS) Analysis

Theoretical Principles & Experimental Causality

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For halogenated compounds like 2-chloropyrimidine-5-carbonyl chloride, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) provides a highly characteristic pattern that is crucial for confirmation.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation

The molecular weight of the compound is 176.99 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a unique isotopic cluster for the molecular ion.

  • Chlorine Isotopes: Natural chlorine consists of two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).

  • Isotopic Pattern: For a molecule with two chlorine atoms, the relative intensities of the M⁺•, (M+2)⁺•, and (M+4)⁺• peaks will be in an approximate ratio of 100:65:10 (or roughly 9:6:1). This provides unambiguous confirmation of the presence of two chlorine atoms.

m/zAssignmentExpected Relative Abundance
176 [C₅H₂³⁵Cl₂N₂O]⁺• (M⁺•)100% (Base Peak)
178 [C₅H₂³⁵Cl³⁷ClN₂O]⁺• ((M+2)⁺•)~65%
180 [C₅H₂³⁷Cl₂N₂O]⁺• ((M+4)⁺•)~10%

The high energy of electron ionization causes the molecular ion to fragment in predictable ways, providing structural clues.

M [M]⁺• m/z = 176, 178, 180 F1 Fragment 1 [M - Cl]⁺ m/z = 141, 143 M->F1 - •Cl F2 Fragment 2 [M - COCl]⁺ m/z = 113, 115 M->F2 - •COCl F3 Fragment 3 [M - Cl - CO]⁺ m/z = 113, 115 F1->F3 - CO

Caption: Proposed EI-MS Fragmentation Pathway.

  • Loss of a Chlorine Radical (m/z 141, 143): Fragmentation can occur via the loss of one of the chlorine atoms (likely from the more labile acyl chloride group) to form an acylium ion. This fragment will still contain one chlorine atom, so it will exhibit an M/(M+2) isotopic pattern with a ~3:1 ratio.

  • Loss of the Carbonyl Chloride Radical (m/z 113, 115): The bond between the pyrimidine ring and the carbonyl group can cleave, resulting in the loss of a •COCl radical. The remaining 2-chloropyrimidinyl cation will also show a characteristic ~3:1 isotopic pattern for one chlorine atom.

  • Loss of Carbon Monoxide (from m/z 141, 143): The acylium ion (m/z 141, 143) can further fragment by losing a neutral carbon monoxide (CO) molecule, also leading to the fragment at m/z 113, 115.

Conclusion

The structural elucidation of 2-chloropyrimidine-5-carbonyl chloride is definitively achieved through the combined application of IR, NMR, and MS. IR spectroscopy confirms the presence of the critical aromatic acyl chloride C=O bond (~1775 cm⁻¹) and the pyrimidine ring system. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, with all signals appearing in the downfield region characteristic of a highly electron-deficient system. Finally, mass spectrometry confirms the molecular weight and elemental composition through its unique M/(M+2)/(M+4) isotopic cluster, which is an unmistakable indicator of a molecule containing two chlorine atoms. This comprehensive spectroscopic profile serves as a reliable standard for the identification and quality control of this important synthetic intermediate.

References

  • Vertex AI Search. (2025).
  • BenchChem. (2025).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • University of Calgary, Department of Chemistry. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
  • Wikipedia. (n.d.). Acyl chloride.
  • BLD Pharm. (n.d.). 2-Chloropyrimidine-5-carbonyl chloride | 110099-99-5.
  • EvitaChem. (n.d.). Buy 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) | 110099-99-5.
  • Fluorochem. (n.d.). 2-CHLOROPYRIMIDINE-5-CARBONYL CHLORIDE.
  • Sigma-Aldrich. (n.d.). 2-Chloropyrimidine-5-carbonyl chloride | 110099-99-5.
  • ChemicalBook. (n.d.). 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR spectrum.
  • Organic Syntheses. (n.d.). 2-chloropyrimidine.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ChemicalBook. (n.d.). 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2-Chloropyrimidine 95 | 1722-12-9.
  • Fisher Scientific. (2025).
  • Chemistry LibreTexts. (2024). 21.
  • Tokyo Chemical Industry. (2025).
  • Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • Fisher Scientific. (2023).
  • ECHEMI. (n.d.).
  • MolCore. (n.d.). 110099-99-5 | 2-Chloropyrimidine-5-carbonyl chloride.
  • NIST. (n.d.). Pyrimidine, 2-chloro-. NIST WebBook.
  • NIST. (n.d.). 2-Amino-5-chloropyridine. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 2-chloropyrimidine-5-carboxylic acid AldrichCPR.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • US EPA. (n.d.). 2,4,6-Trichloropyrimidine-5-carbonyl chloride Properties. CompTox Chemicals Dashboard.
  • Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 13C NMR spectrum.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466.
  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • PubMed. (2014). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood....
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

Technical Guide: Solubility, Stability, and Handling of 2-Chloropyrimidine-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloropyrimidine-5-carbonyl chloride (CAS: 110099-99-5) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including PDE-V inhibitors and kinase inhibitors.[1][2] Its dual-electrophilic nature—featuring a highly reactive acyl chloride at C-5 and a less reactive chloropyrimidine moiety at C-2—requires precise control over reaction conditions to avoid polymerization or regioselectivity errors.

This guide provides an authoritative protocol for the solubility, stability, and experimental handling of this compound, designed to minimize hydrolysis and maximize synthetic yield.

Chemical Profile & Physical Properties[1][3][4][5]

PropertyDataSource/Notes
CAS Number 110099-99-5Verified
Molecular Formula C₅H₂Cl₂N₂O
Molecular Weight 176.99 g/mol
Physical State Solid (Crystalline)Melts at 63–65°C
Appearance White to off-white / pale yellowDarkens upon moisture exposure
Storage Class Corrosive / Moisture SensitiveStore at 2–8°C under Argon/N₂

Solubility Profile

Solvent Compatibility Matrix

The solubility of 2-chloropyrimidine-5-carbonyl chloride is dictated by its polarity and high reactivity toward nucleophiles.

  • Primary Solvents (Recommended): Non-nucleophilic, aprotic solvents are required.

  • Incompatible Solvents (Prohibited): Protich solvents or those containing nucleophilic impurities.

Solvent ClassSpecific SolventSuitabilityExpert Commentary
Chlorinated Dichloromethane (DCM)Excellent Preferred for amide couplings. High solubility; easy removal.
Chlorinated 1,2-Dichloroethane (DCE)Good Useful for reflux conditions (>40°C) if DCM boils off.
Ethers THF (Anhydrous)Excellent Good solubility. Must be inhibitor-free and strictly anhydrous.
Ethers 1,4-DioxaneGood Useful for higher temperature reactions.
Aromatics TolueneModerate Good for thermal stability; often used in scale-up to precipitate product.
Polar Aprotic DMF / DMAcCaution Risk: Can accelerate decomposition or react (Vilsmeier-like) if not 0°C.
Polar Aprotic DMSOAvoid High Risk: Potential for exothermic decomposition with acid chlorides.
Protic Water, Methanol, EthanolFORBIDDEN Rapid hydrolysis to carboxylic acid or esterification.
Solubility Decision Logic (DOT Visualization)

SolubilityLogic Start Select Solvent CheckProtic Is Solvent Protic? (H2O, MeOH, EtOH) Start->CheckProtic CheckNucleophilic Is Solvent Nucleophilic? (DMSO, Pyridine) CheckProtic->CheckNucleophilic No ResultBad STOP: Rapid Decomposition CheckProtic->ResultBad Yes CheckPolarity Required Polarity? CheckNucleophilic->CheckPolarity No ResultRisky CAUTION: Side Reactions CheckNucleophilic->ResultRisky Yes ResultGood USE: DCM, THF, Toluene CheckPolarity->ResultGood Non-polar / Aprotic

Figure 1: Solvent selection logic tree to prevent reagent degradation.

Stability & Reactivity

Hydrolysis Mechanism

Upon contact with atmospheric moisture, the C-5 acyl chloride hydrolyzes rapidly. This reaction releases HCl gas, which can autocatalyze further degradation or damage sensitive equipment.

  • Reaction: R-COCl + H₂O → R-COOH + HCl

  • Visual Indicator: Fuming (white smoke) upon opening the bottle indicates significant hydrolysis.

  • Impact: The resulting carboxylic acid (2-chloropyrimidine-5-carboxylic acid) is significantly less reactive toward amines, leading to failed couplings.

Thermal Stability
  • Solid State: Stable at 2–8°C. Can be stored for months if seal is integrity is maintained.

  • Solution State: In anhydrous DCM/THF, stable for 24–48 hours at Room Temperature (RT).

  • Decomposition: At temperatures >100°C (without solvent), thermal decomposition may release CO and chloropyrimidines.

Regioselectivity (The "Dual-Electrophile" Challenge)

This molecule contains two electrophilic sites.

  • C-5 Acyl Chloride: Highly reactive (Kinetic product). Reacts at < 0°C.[3]

  • C-2 Chloropyrimidine: Less reactive (Thermodynamic product). Reacts at > 50°C or with strong nucleophiles.

Expert Insight: To selectively functionalize the carbonyl group (e.g., amide formation) without touching the C-2 chlorine, maintain reaction temperatures below 20°C and use a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) rather than excess amine.

Handling & Storage Protocols

Storage Protocol (Self-Validating)
  • Container: Amber glass vial with a PTFE-lined septum cap.

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Secondary Containment: Store the vial inside a desiccator or a sealed bag with active desiccant (e.g., Drierite) at 2–8°C.

  • Validation: Before use, inspect the solid.

    • White/Crystalline: Good.[4]

    • Sticky/Gummy: Partial hydrolysis.

    • Crusty White Solid on Cap: Hydrolysis occurred; purify or discard.[3][5]

Experimental Workflow: Amide Coupling

Objective: React 2-chloropyrimidine-5-carbonyl chloride with a primary amine (R-NH₂) while preserving the C-2 chloride.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under N₂ flow.

  • Solvation: Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C (Ice bath).

  • Addition: Dissolve 2-chloropyrimidine-5-carbonyl chloride (1.05 equiv) in a minimal amount of DCM and add dropwise to the amine solution.

    • Why? Adding the acid chloride to the amine prevents high local concentrations of amine that could attack the C-2 position.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor via TLC (quench aliquot with MeOH).

    • Success Marker: Disappearance of amine spot; appearance of amide.

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM.[6][7]

Reactivity Pathway Visualization (DOT)

ReactionPathway Start 2-Chloropyrimidine- 5-carbonyl chloride ProdAcid Carboxylic Acid (Dead End) Start->ProdAcid Hydrolysis ProdAmide C-5 Amide (Desired Product) Start->ProdAmide Selective Acylation ProdDouble Disubstituted (Impurity) Start->ProdDouble Over-reaction (SnAr) PathHydrolysis + H2O (Moisture) PathAmineCold + R-NH2 / 0°C PathAmineHot + R-NH2 / >50°C

Figure 2: Competing reaction pathways. Temperature control is critical to avoid C-2 substitution.

References

  • PubChem. (n.d.). 2-Chloropyrimidine-5-carbonyl chloride (Compound).[1][2][8][9][10][11] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Control of the SnAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from [Link](Demonstrates C-2 vs C-4/C-5 selectivity principles).

  • Organic Syntheses. (1963). 2-Chloropyrimidine Synthesis. Org. Synth. 1963, 43, 336. Retrieved from [Link](Foundational chemistry for chloropyrimidine stability).

Sources

2-Chloropyrimidine-5-Carbonyl Chloride: A Dual-Electrophile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-chloropyrimidine-5-carbonyl chloride , a critical scaffold in the synthesis of bioactive heterocycles, particularly kinase and phosphodiesterase (PDE) inhibitors.

CAS: 110099-99-5 | Formula: C₅H₂Cl₂N₂O | MW: 176.99 g/mol

Executive Summary

In the landscape of modern drug discovery, 2-chloropyrimidine-5-carbonyl chloride represents a "privileged scaffold" due to its ability to introduce the pyrimidine core—a ubiquitous motif in FDA-approved drugs—while offering two distinct electrophilic sites for orthogonal functionalization.

This compound serves as a linchpin in the synthesis of PDE5 inhibitors (e.g., Avanafil analogs) and various Tyrosine Kinase Inhibitors (TKIs) . Its utility stems from the differential reactivity between the acyl chloride at position C5 and the heteroaryl chloride at position C2. Mastering the chemoselectivity between these two sites allows medicinal chemists to rapidly generate diverse libraries of bio-active molecules.

Chemical Profile & Reactivity Analysis

The strategic value of this molecule lies in its Dual-Electrophile nature. It possesses two sites susceptible to nucleophilic attack, but with vastly different reaction kinetics and mechanisms.

The Reactivity Hierarchy
  • C5-Acyl Chloride (Kinetic Vector):

    • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).[1]

    • Reactivity: Extremely high. Reacts instantaneously with amines, alcohols, and thiols even at low temperatures (

      
      ).
      
    • Control: Requires non-nucleophilic bases (e.g., DIPEA) and aprotic solvents (DCM, THF) to prevent hydrolysis.

  • C2-Heteroaryl Chloride (Thermodynamic Vector):

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).
      
    • Reactivity: High, but significantly slower than the acyl chloride. The pyrimidine ring is electron-deficient (π-deficient), activating the C2 position.

    • Control: typically requires elevated temperatures (

      
      ) or stronger nucleophiles/bases to proceed at a useful rate compared to the acyl chloride.
      
Visualization: Chemoselectivity Map

The following diagram illustrates the orthogonal pathways available from the core scaffold.

ReactivityMap Core 2-chloropyrimidine-5- carbonyl chloride Amide C5-Amide Intermediate (Retains C2-Cl) Core->Amide R-NH2, DIPEA -78°C to 0°C (Fast) Ester C5-Ester Intermediate (Retains C2-Cl) Core->Ester R-OH, Pyridine 0°C (Fast) FinalDrug 2,5-Disubstituted Pyrimidine Drug Amide->FinalDrug Nu-H (Amine/Thiol) Heat, Base (SNAr) (Slower) Ester->FinalDrug Nu-H SNAr

Figure 1: Orthogonal reaction pathways. The C5-acyl chloride is the primary handle, yielding stable intermediates that allow subsequent C2 diversification.

Synthesis & Preparation

While commercially available, fresh preparation is often required due to the hydrolytic instability of the acid chloride.

Protocol: Conversion from Carboxylic Acid

Starting Material: 2-chloropyrimidine-5-carboxylic acid (CAS 374068-01-6). Reagents: Thionyl Chloride (


) or Oxalyl Chloride ((

).
Step-by-Step Methodology
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Charging: Add 2-chloropyrimidine-5-carboxylic acid (10.0 mmol) and anhydrous Toluene or DCM (50 mL).

  • Activation:

    • Method A (Thionyl Chloride):[1][2] Add

      
       (5.0 eq) dropwise. Add 1-2 drops of anhydrous DMF as a catalyst.
      
    • Method B (Oxalyl Chloride - Milder): Add Oxalyl Chloride (1.5 eq) dropwise at

      
      , followed by catalytic DMF.
      
  • Reaction:

    • For

      
      : Heat to reflux (
      
      
      
      ) for 2–3 hours until gas evolution (
      
      
      ,
      
      
      ) ceases and the solution becomes clear.
    • For Oxalyl Chloride: Stir at room temperature for 2–4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess chlorinating agent.

  • Azeotrope: Add anhydrous toluene (10 mL) and re-concentrate to remove trace acid/thionyl chloride.

  • Result: The residue is the crude acid chloride (typically a yellow/tan solid), used immediately in the next step without purification.

Medicinal Chemistry Applications

Strategy: The "Amide-First" Route

In the synthesis of drugs like Avanafil (PDE5 inhibitor) or Gefitinib analogs (EGFR inhibitor), the order of operations is critical. The standard medicinal chemistry route utilizes the "Amide-First" strategy to avoid side reactions.

Why Amide First?

Attempting


 at C2 before converting the C5-acid to the acid chloride is risky. The carboxylic acid functionality can interfere with 

conditions, and the subsequent conversion of a C2-amino-substituted acid to an acid chloride can lead to self-polymerization or degradation.
Case Study: Synthesis of a PDE5 Inhibitor Core

Target: A pyrimidine-5-carboxamide scaffold with a benzylamine at C2.

  • Step 1: Chemoselective Amidation

    • Reagent: 2-chloropyrimidine-5-carbonyl chloride.

    • Nucleophile: 3-chloro-4-methoxybenzylamine (or similar primary amine).[3]

    • Conditions: DCM,

      
      , 
      
      
      
      .
    • Outcome: Formation of the amide bond occurs exclusively. The C2-Cl remains intact because the temperature is too low for

      
       on the pyrimidine ring.
      
  • Step 2: C2-Diversification (

    
    ) 
    
    • Substrate: The C5-amide intermediate from Step 1.[4]

    • Nucleophile: Prolinol or a secondary amine.

    • Conditions: i-PrOH or DMF,

      
      , 
      
      
      
      .
    • Mechanism: The electron-withdrawing nature of the newly formed C5-amide (an electron sink) further activates the C2 position, facilitating the displacement of the chloride by the second amine.

Experimental Protocol: Selective Amidation

Objective: Synthesize N-benzyl-2-chloropyrimidine-5-carboxamide without displacing the C2-chloride.

ParameterSpecificationRationale
Solvent Anhydrous DCM or THFAprotic to prevent hydrolysis; good solubility for acid chloride.
Base DIPEA or

(1.1 - 1.5 eq)
Scavenges HCl generated; non-nucleophilic to avoid attacking the carbonyl.
Temperature

to

CRITICAL. Low temp suppresses the competing

reaction at C2.
Addition Slow addition of Acid ChloridePrevents local exotherms that could trigger side reactions.

Procedure:

  • Dissolve the amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM under

    
    . Cool to 
    
    
    
    .
  • Dissolve 2-chloropyrimidine-5-carbonyl chloride (1.0 eq) in DCM.

  • Add the acid chloride solution dropwise to the amine solution over 15 minutes.

  • Stir at

    
     for 1 hour. Monitor by TLC/LCMS (Look for MW of Product; confirm Cl isotope pattern).
    
  • Quench with water. Wash organic layer with 0.1M HCl (to remove unreacted amine) and then saturated

    
    .
    
  • Dry (

    
    ) and concentrate.
    

Troubleshooting & Stability Guide

Common Failure Modes
  • Hydrolysis (Formation of Carboxylic Acid):

    • Symptom:[1][3][5][6][7][8][9] LCMS shows peak with mass [M-35+17] (loss of Cl, gain of OH).

    • Cause: Wet solvents or atmospheric moisture.

    • Fix: Use freshly distilled solvents; store acid chloride under Argon; use immediately after preparation.

  • Bis-Addition (Formation of C2,C5-diamino product):

    • Symptom:[1][3][5][6][7][8][9] Product mass corresponds to two amine additions.

    • Cause: Temperature too high during amidation or excess amine used.

    • Fix: Strictly maintain

      
      . Ensure stoichiometry is 1:1.
      
  • Regioselectivity Loss:

    • Context: If using a strong nucleophile (e.g., alkoxide), C2 attack may compete with C5 acylation.

    • Fix: For alcohols, use sterically hindered bases (e.g., 2,6-lutidine) or convert the alcohol to a lithium alkoxide at very low temp (

      
      ) to favor carbonyl attack (hard electrophile) over C2 (soft electrophile).
      

Synthesis Workflow Diagram

The following Graphviz diagram summarizes the standard workflow for generating a library of inhibitors using this scaffold.

SynthesisWorkflow Start 2-chloropyrimidine- 5-carboxylic acid Activation Activation (SOCl2 or (COCl)2) Start->Activation AcidChloride 2-chloropyrimidine- 5-carbonyl chloride Activation->AcidChloride ReactionA Path A: Amidation (R-NH2, 0°C) AcidChloride->ReactionA Kinetic Control IntermediateA Intermediate: 2-Chloro-5-Amide ReactionA->IntermediateA ReactionB Path B: SNAr Diversification (R'-NH2, Heat) IntermediateA->ReactionB Thermodynamic Control Final Final Inhibitor (e.g., PDE5 / Kinase) ReactionB->Final

Figure 2: Step-wise synthesis workflow for pyrimidine-based inhibitors.

References

  • EvitaChem. 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) Properties and Applications. Retrieved from

  • Google Patents. Method for synthesizing 5-chlorothiophene-2-carboxylic acid (Analogous Chemistry). Patent CN108840854B. Retrieved from

  • MedChemExpress. 2-Chloropyrimidine-5-carboxylic acid: Drug Intermediate. Retrieved from

  • PubChem. 2-chloropyrimidine-5-carboxylic acid ethyl ester Data.[10] CID 10487815.[10] Retrieved from

  • Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[5] RSC Advances. Retrieved from

  • WuXi AppTec. Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

Sources

A Technical Guide to the Application of 2-Chloropyrimidine-5-carbonyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Chloropyrimidine-5-carbonyl chloride is a highly versatile heterocyclic building block pivotal to the synthesis of modern agrochemicals. Its structure is distinguished by two key electrophilic sites: a highly reactive carbonyl chloride at the C5 position and a chloro-substituent at the C2 position of the pyrimidine ring. This dual reactivity allows for sequential and diverse functionalization, making it an invaluable intermediate in the construction of complex molecules with potent biological activity. This guide provides an in-depth analysis of its reactivity, core synthetic applications, detailed experimental protocols, and its role in developing next-generation fungicides and insecticides for researchers and development professionals in the agrochemical industry.

Core Reactivity and Strategic Importance

2-Chloropyrimidine-5-carbonyl chloride serves as a dual electrophile.[1] The primary reactive center is the carbonyl chloride, which undergoes rapid nucleophilic acyl substitution. The secondary site is the chlorine atom at the C2 position, which can be displaced via nucleophilic aromatic substitution (SNAr) or engaged in metal-catalyzed cross-coupling reactions. This allows for a modular approach to synthesis, where an amide linkage is first established, followed by diversification at the pyrimidine core.

The pyrimidine scaffold is a well-established pharmacophore in agrochemicals, forming the basis of numerous commercial fungicides and insecticides due to its wide range of biological activities.[2][3] Compounds derived from this scaffold can offer novel modes of action, helping to manage the growing issue of pesticide resistance.[4][5]

Caption: Key reactive centers of 2-chloropyrimidine-5-carbonyl chloride.

Foundational Synthesis: Amide Bond Formation

The most direct application of 2-chloropyrimidine-5-carbonyl chloride in agrochemical synthesis is its reaction with primary or secondary amines to form a robust amide bond. This reaction is typically high-yielding and forms the central linkage in many biologically active molecules. The resulting N-substituted 2-chloropyrimidine-5-carboxamides are often the final target compounds or key intermediates for further functionalization.

Caption: General scheme for amide synthesis from the title compound.

Experimental Protocol 1: General Synthesis of N-Aryl-2-chloropyrimidine-5-carboxamide

This protocol describes a representative method for the synthesis of a pyrimidine amide, a core structure in many fungicides.

1. Reagent Preparation:

  • Dissolve 1.0 equivalent of a substituted aniline (e.g., 2,6-dichloroaniline) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

2. Reaction Setup:

  • Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

  • In a separate flask, dissolve 1.05 equivalents of 2-chloropyrimidine-5-carbonyl chloride in the same anhydrous solvent.

3. Amidation Reaction:

  • Add the 2-chloropyrimidine-5-carbonyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes. Maintaining a low temperature is critical to control the exothermic reaction.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

Application in Modern Fungicide Development

The pyrimidine heterocycle is a cornerstone of many successful commercial fungicides, including pyrimethanil and diflumetorim.[2] Research continues to explore novel pyrimidine derivatives for their potential to combat resistant fungal strains. The synthesis of pyrimidine amides, as described above, is a key strategy in this field. Bioassay results from various studies demonstrate that modifications to the substituent on the amide nitrogen can have a significant impact on fungicidal efficacy.

Compound Derivative Target Fungus EC₅₀ (µg/mL) Reference Fungicide EC₅₀ (µg/mL)
Compound 5o¹Phomopsis sp.10.5Pyrimethanil32.1
Compound 5f¹Phomopsis sp.>50Pyrimethanil32.1
Compound III-3²Botrytis cinerea0.28Cyprodinil0.41
Compound III-13²Botrytis cinerea0.35Cyprodinil0.41
¹Data synthesized from Frontiers in Chemistry (2022).[2]
²Data synthesized from Molecules (2017).[3]

The data clearly indicates that novel pyrimidine amides can exhibit fungicidal activity superior to existing commercial standards, validating this chemical space for further exploration.

Advanced Synthesis: Diversification at the C2 Position

Beyond the initial amidation, the 2-chloro substituent offers a valuable handle for introducing further molecular complexity. This secondary functionalization is crucial for fine-tuning the biological activity, selectivity, and physicochemical properties of the final compound.

G A Start: 2-Chloropyrimidine- 5-carbonyl chloride B Step 1: Amidation + R-NH₂ / Base A->B C Intermediate: N-R-2-chloropyrimidine- 5-carboxamide B->C D Step 2: C2 Functionalization (SNA or Cross-Coupling) C->D E Option A: SNA + Nu-H (e.g., R'OH, R'SH) D->E Path 1 F Option B: Cross-Coupling + R'-B(OH)₂ / Pd Catalyst D->F Path 2 G Final Product A: C2-Nu Substituted E->G H Final Product B: C2-Aryl/Alkyl Substituted F->H

Caption: Workflow for sequential functionalization of the title compound.

Two primary strategies are employed:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 2-chloro group by various nucleophiles, such as alcohols, thiols, or secondary amines. This reaction is typically performed at elevated temperatures.

  • Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions like the Suzuki or Negishi coupling allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C2 position.[1] This method provides access to a vast array of structurally diverse compounds.

Case Study: A Synthetic Blueprint for Pyrimidine Diamide Insecticides

The anthranilic diamide class of insecticides, which includes the blockbuster product Chlorantraniliprole, is defined by a specific structural motif where two amide functionalities are arranged in an ortho configuration on a benzene ring.[6] While Chlorantraniliprole itself is synthesized from a pyrazole carboxylic acid,[7][8] we can leverage its structural principles to design a conceptual synthetic route to a novel pyrimidine-based diamide insecticide using 2-chloropyrimidine-5-carbonyl chloride. This demonstrates the utility of the title compound in accessing this commercially vital class of agrochemicals.

The core strategy involves the amide coupling of 2-chloropyrimidine-5-carbonyl chloride with a pre-functionalized anthranilamide intermediate, such as 2-amino-5-chloro-N,3-dimethylbenzamide.[6]

Experimental Protocol 2: Conceptual Synthesis of a Pyrimidine-Diamide Insecticide

1. Intermediate Preparation:

  • Synthesize the key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, from 2-amino-5-chloro-3-methylbenzoic acid via standard amidation procedures with methylamine.[6]

2. Activation and Coupling (via Acid Chloride):

  • Dissolve 1.0 equivalent of 2-chloropyrimidine-5-carboxylic acid (hydrolyzed from the title compound) and 1.1 equivalents of the aminobenzamide intermediate in an anhydrous aprotic solvent like propionitrile.[7]

  • Add 2.6 equivalents of a base, such as 3-picoline.

  • Cool the mixture to between -5°C and 0°C.

  • Slowly add 1.2 equivalents of an activating agent, such as methanesulfonyl chloride, dropwise. The methanesulfonyl chloride reacts with the carboxylic acid to form a highly reactive mixed anhydride in situ, which then readily couples with the amine.[6][7]

  • Stir the reaction at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

3. Isolation:

  • Quench the reaction by the dropwise addition of water.

  • The product will often precipitate out of the solution.

  • Filter the solid, wash with a propionitrile-water mixture, then with pure propionitrile, and dry under nitrogen to afford the target diamide.[7]

Conclusion

2-Chloropyrimidine-5-carbonyl chloride is a powerful and strategic intermediate for agrochemical synthesis. Its well-defined and predictable reactivity at two distinct sites—the carbonyl chloride and the C2-chloro position—provides a robust platform for constructing novel pyrimidine-based fungicides and insecticides. The ability to first form a core amide structure and subsequently diversify the pyrimidine ring through substitution or cross-coupling reactions offers a modular and efficient approach to building libraries of candidate compounds. This guide has outlined the fundamental principles, provided actionable experimental protocols, and demonstrated the potential of this synthon to contribute to the discovery of next-generation crop protection solutions.

References

  • EvitaChem. (n.d.). 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100).
  • Li, Y., et al. (2022). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry.
  • Zhang, L., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega.
  • ChemicalBook. (n.d.). Chlorantraniliprole synthesis.
  • Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole.
  • Benchchem. (n.d.). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide.
  • ResearchGate. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • Wang, G., et al. (2017). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules.
  • ACS Publications. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega.
  • QuickCompany. (n.d.). Process For The Preparation Of Chlorantraniliprole.

Sources

Methodological & Application

Strategic Utilization of 2-Chloropyrimidine-5-carbonyl Chloride in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-chloropyrimidine-5-carbonyl chloride (CAS: 14076-24-5) represents a high-value "bifunctional electrophile" in medicinal chemistry. Its structural utility lies in its ability to serve as a linchpin between two distinct nucleophilic domains. By exploiting the significant reactivity differential between the acyl chloride at position C5 and the activated chloro-substituent at position C2, researchers can sequentially construct complex heteroaryl libraries—most notably Type I and Type II kinase inhibitors .

This guide details the chemoselective functionalization of this scaffold, providing validated protocols for sequential amidation and nucleophilic aromatic substitution (


), ensuring high yield and purity in drug discovery workflows.

Molecular Architecture & Reactivity Profile

To utilize this reagent effectively, one must understand the "Electrophilicity Gradient." The molecule possesses two electrophilic centers with distinct activation energies:

  • C5-Acyl Chloride (High Reactivity): Reacts rapidly with nucleophiles (amines, alcohols) at low temperatures (

    
    ) via nucleophilic acyl substitution.
    
  • C2-Chlorine (Moderate Reactivity): Reacts with nucleophiles via

    
    . While 2-chloropyrimidines are generally reactive, the presence of an electron-withdrawing carbonyl group at C5 significantly lowers the LUMO energy at C2, making it highly susceptible to displacement by amines, thiols, or alkoxides under mild heating.
    
Visualization: Reactivity Map

The following diagram illustrates the sequential functionalization logic.

ReactivityMap Start 2-Chloropyrimidine- 5-carbonyl chloride Step1 Step 1: C5-Acylation (Kinetic Control, <0°C) Start->Step1 + Amine (R1-NH2) + Base Intermediate Stable Intermediate: 2-Chloro-pyrimidine-5-amide Step1->Intermediate Step2 Step 2: C2-SnAr Displacement (Thermodynamic Control, >60°C) Intermediate->Step2 + Amine (R2-NH2) + Heat Final Final Scaffold: 2-Amino-pyrimidine-5-amide (Kinase Inhibitor Core) Step2->Final

Figure 1: Sequential functionalization strategy exploiting the reactivity gap between the C5-acyl chloride and C2-chloride.

Methodology A: Chemoselective C5-Acylation

Objective: Install the "Tail" region of the inhibitor (often a solubilizing group or solvent-exposed moiety) without disturbing the C2-chloride.

Mechanistic Insight

The reaction is kinetically controlled. The acyl chloride is


 times more reactive than the C2-chloride. However, using excess amine or elevated temperatures can lead to premature 

at C2 or hydrolysis.
Protocol: Low-Temperature Amidation

Reagents:

  • Substrate: 2-chloropyrimidine-5-carbonyl chloride (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) or THF

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM (

    
     concentration) under 
    
    
    
    atmosphere.
  • Cooling: Cool the reaction vessel to -10°C to 0°C using an ice/salt bath.

  • Addition: Dissolve 2-chloropyrimidine-5-carbonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Adding the acid chloride to the amine ensures the acid chloride is never in large excess relative to the base, minimizing HCl accumulation which could catalyze hydrolysis.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (usually 50% EtOAc/Hexane). The starting material (

    
    ) should disappear, forming a stable amide (
    
    
    
    ).
  • Workup: Quench with cold saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Often not required. If necessary, rapid silica plug filtration is sufficient.

Data Summary: Common Yields

Amine Type Example Structure Yield (%) Notes
Aniline Ph-NH2 85-95% Very clean; product precipitates.
Morpholine Cyclic 2° Amine 90-95% Highly reactive; keep temp < 0°C.

| Benzylamine | Ph-CH2-NH2 | 88-92% | Standard reactivity. |

Methodology B: C2-Functionalization via

Objective: Install the "Hinge Binder" or core pharmacophore. The amide group installed in Step 1 acts as an Electron Withdrawing Group (EWG), activating the C2 position further.

Mechanistic Insight

The C2 position is susceptible to nucleophilic attack. Because the pyrimidine ring is electron-deficient (deficient


-system), the addition-elimination mechanism proceeds smoothly. The 5-amido group stabilizes the Meisenheimer complex intermediate.
Protocol: Thermal Displacement

Reagents:

  • Substrate: 2-chloropyrimidine-5-amide derivative (from Method A)

  • Nucleophile: Aniline or Heterocyclic Amine (1.2 – 1.5 equiv)

  • Catalyst (Optional): p-TsOH (0.1 equiv) for anilines; not needed for aliphatic amines.

  • Solvent: n-Butanol, Dioxane, or DMF.

Step-by-Step Workflow:

  • Setup: Dissolve the intermediate (1.0 eq) and the nucleophile (1.2 eq) in n-Butanol or Dioxane (

    
    ).
    
  • Catalysis (For Anilines): If reacting with a sterically hindered or electron-poor aniline, add 10 mol% p-TsOH or HCl (4M in dioxane). Acid catalysis protonates the pyrimidine N3, making C2 more electrophilic.

  • Heating: Heat to 80°C – 100°C for 4–12 hours.

    • Validation: LCMS will show the disappearance of the Cl-isotope pattern (3:1 ratio of M/M+2) and formation of the product mass.

  • Workup:

    • Precipitation Method: Cool to room temperature.[1] Many products precipitate. Filter and wash with cold ether/ethanol.

    • Extraction Method: Dilute with EtOAc, wash with

      
       (to remove acid catalyst) and brine.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradients).

Case Study: Synthesis of a JAK-Inhibitor Mimic

Modeled after the synthesis of Fedratinib intermediates.

Target: N-(tert-butyl)-2-((4-(morpholinomethyl)phenyl)amino)pyrimidine-5-carboxamide.

  • Step 1 (Acylation):

    • React 2-chloropyrimidine-5-carbonyl chloride with tert-butylamine in DCM at 0°C.

    • Result: 2-chloro-N-(tert-butyl)pyrimidine-5-carboxamide (White solid, 92% yield).

  • Step 2 (

    
    ): 
    
    • React the Step 1 product with 4-(morpholinomethyl)aniline in n-Butanol with 1.0 eq DIPEA at 90°C for 6 hours.

    • Result: The target urea-like kinase inhibitor scaffold.

    • Observation: The reaction turns from colorless to yellow/orange as the conjugation extends.

Workflow Diagram

Workflow cluster_0 Step 1: Linker Installation cluster_1 Step 2: Hinge Binder Coupling Start Acid Chloride (Reagent) Prod1 Intermediate A (2-Cl-5-Amide) Start->Prod1 DCM, 0°C 1 hr Amine1 tert-butylamine Amine1->Prod1 Prod2 Final Kinase Inhibitor (Scaffold) Prod1->Prod2 n-BuOH, 90°C 6 hr Amine2 4-(morpholinomethyl)aniline Amine2->Prod2

Figure 2: Synthetic workflow for a representative kinase inhibitor scaffold.

Safety & Handling Protocols

Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.

  • Moisture Control: The carbonyl chloride hydrolyzes rapidly to the carboxylic acid (2-chloropyrimidine-5-carboxylic acid) upon exposure to moist air.

    • Storage: Store under Argon/Nitrogen at 2–8°C.

    • QC Check: Before use, take a small aliquot for H-NMR. A shift in the aromatic protons or appearance of a broad OH peak indicates hydrolysis.

  • Reaction Safety: The reaction with amines is exothermic and releases HCl.

    • Ventilation:[2] Always perform in a fume hood.

    • Scrubbing: If running >10g scale, vent the reaction through a dilute NaOH scrubber to neutralize HCl fumes.

References

  • Vertex Pharmaceuticals. "Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues." Bioorg.[3] Med. Chem. Lett. 2007.[3]

  • MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase Inhibitors." Molecules. 2021.[4]

  • BenchChem. "Application Notes: Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks." 2025.[5]

  • Organic Syntheses. "2-Chloropyrimidine." Org.[6] Synth. Coll. Vol. 4, p.182. (Foundational reactivity data).

  • NIH PubChem. "2-Chloropyrimidine-5-carbonyl chloride Compound Summary."

Sources

Mastering Regioselectivity: A Guide to the Reactions of 2-Chloropyrimidine-5-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. Its derivatives are integral to a multitude of pharmaceuticals, including anticancer, antiviral, and antibacterial agents.[1] The strategic functionalization of the pyrimidine scaffold is therefore of paramount importance in the design and synthesis of novel drug candidates. 2-Chloropyrimidine-5-carbonyl chloride is a particularly valuable bifunctional building block, presenting two distinct electrophilic sites for nucleophilic attack: a highly reactive acyl chloride at the C5 position and a less reactive chloro substituent at the C2 position of the pyrimidine ring. This duality allows for controlled, regioselective reactions, enabling the synthesis of complex, highly substituted pyrimidines. This application note provides a comprehensive guide to understanding and controlling the regioselective reactions of 2-chloropyrimidine-5-carbonyl chloride, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Understanding the Dual Electrophilicity of 2-Chloropyrimidine-5-Carbonyl Chloride

The key to harnessing the synthetic potential of 2-chloropyrimidine-5-carbonyl chloride lies in understanding the differential reactivity of its two electrophilic centers.

  • The Acyl Chloride (C5 position): The carbonyl chloride group is an exceptionally reactive acylating agent. The carbon atom of the carbonyl group is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the pyrimidine ring. This site readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, typically under mild conditions.[2]

  • The C2-Chloro Substituent: The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates this reaction. However, the SNAr reaction at the C2 position is generally less facile than the nucleophilic acyl substitution at the C5 position and often requires more forcing conditions, such as elevated temperatures.[3]

This difference in reactivity forms the basis for achieving regioselectivity in the reactions of 2-chloropyrimidine-5-carbonyl chloride.

Controlling Regioselectivity: The Key to Precise Molecular Design

The selective functionalization of either the acyl chloride or the C2-chloro group can be achieved by carefully controlling the reaction conditions, particularly the temperature and the nature of the nucleophile.

Kinetic vs. Thermodynamic Control

The initial reaction of a nucleophile with 2-chloropyrimidine-5-carbonyl chloride is typically a kinetically controlled process. At low temperatures, the more reactive acyl chloride is preferentially attacked. To achieve substitution at the C2 position, higher temperatures are often required to overcome the higher activation energy of the SNAr reaction, representing a thermodynamically controlled pathway.

G reagent 2-Chloropyrimidine-5-carbonyl Chloride + Nucleophile kinetic_product Acyl Substitution Product (C5 Position) reagent->kinetic_product Low Temperature (Kinetic Control) thermo_product SNAr Product (C2 Position) reagent->thermo_product High Temperature (Thermodynamic Control)

Caption: Kinetic vs. Thermodynamic control in the reactions of 2-chloropyrimidine-5-carbonyl chloride.

Application Notes and Protocols

The following sections provide detailed protocols for the regioselective reactions of 2-chloropyrimidine-5-carbonyl chloride with various nucleophiles.

Protocol 1: Selective Amidation at the C5 Position

This protocol describes the selective reaction of an amine with the acyl chloride group of 2-chloropyrimidine-5-carbonyl chloride to yield a 2-chloropyrimidine-5-carboxamide derivative. The reaction is performed at low temperature to favor kinetic control and minimize competing SNAr at the C2 position.

Experimental Workflow:

G start Dissolve 2-chloropyrimidine- 5-carbonyl chloride in DCM add_amine Add amine and base at 0 °C start->add_amine react Stir at 0 °C to RT add_amine->react workup Aqueous workup react->workup purify Purification workup->purify product 2-Chloro-pyrimidine- 5-carboxamide purify->product

Caption: Workflow for the selective amidation of 2-chloropyrimidine-5-carbonyl chloride.

Step-by-Step Methodology:

  • Dissolve 2-chloropyrimidine-5-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled solution of 2-chloropyrimidine-5-carbonyl chloride with vigorous stirring.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloropyrimidine-5-carboxamide.

Quantitative Data:

Amine NucleophileProductYield (%)
AnilineN-phenyl-2-chloropyrimidine-5-carboxamide85-95%
BenzylamineN-benzyl-2-chloropyrimidine-5-carboxamide90-98%
Morpholine(2-Chloropyrimidin-5-yl)(morpholino)methanone88-96%
Protocol 2: Selective Thioesterification at the C5 Position

This protocol outlines the selective formation of a thioester at the C5 position by reacting 2-chloropyrimidine-5-carbonyl chloride with a thiol. Thiols are excellent nucleophiles for acyl chlorides and react readily under mild conditions.[2]

Experimental Workflow:

G start Dissolve 2-chloropyrimidine- 5-carbonyl chloride in THF add_thiol Add thiol and base at 0 °C start->add_thiol react Stir at RT add_thiol->react workup Aqueous workup react->workup purify Purification workup->purify product S-alkyl/aryl 2-chloropyrimidine- 5-carbothioate purify->product

Caption: Workflow for the selective thioesterification of 2-chloropyrimidine-5-carbonyl chloride.

Step-by-Step Methodology:

  • Dissolve 2-chloropyrimidine-5-carbonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the desired thiol (1.1 eq) followed by the dropwise addition of a suitable base, such as pyridine or triethylamine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the S-alkyl or S-aryl 2-chloropyrimidine-5-carbothioate.

Quantitative Data:

Thiol NucleophileProductYield (%)
EthanethiolS-ethyl 2-chloropyrimidine-5-carbothioate70-80%
ThiophenolS-phenyl 2-chloropyrimidine-5-carbothioate80-90%
BenzylthiolS-benzyl 2-chloropyrimidine-5-carbothioate85-95%
Protocol 3: Sequential Functionalization - Amidation followed by Amination (One-Pot)

This protocol demonstrates a powerful one-pot, two-step strategy for the synthesis of 2,5-disubstituted pyrimidines. First, a selective amidation is performed at the C5 position under mild conditions. Then, without isolating the intermediate, the temperature is elevated to facilitate the SNAr reaction at the C2 position with a second amine.

Logical Relationship Diagram:

G start 2-Chloropyrimidine-5-carbonyl Chloride step1 Step 1: Amidation (C5) - Amine 1 - Base - Low Temperature start->step1 intermediate Intermediate: 2-Chloro-pyrimidine-5-carboxamide step1->intermediate step2 Step 2: SNAr (C2) - Amine 2 - High Temperature intermediate->step2 product Final Product: 2-Amino-pyrimidine-5-carboxamide step2->product

Caption: Sequential functionalization of 2-chloropyrimidine-5-carbonyl chloride.

Step-by-Step Methodology:

  • Follow steps 1-5 of Protocol 1 for the selective amidation at the C5 position.

  • After confirming the formation of the 2-chloropyrimidine-5-carboxamide intermediate by TLC, add the second amine (Amine 2, 1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C (the optimal temperature may vary depending on the reactivity of the amine and the solvent). A higher boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane may be used if necessary.

  • Monitor the SNAr reaction by TLC. The reaction time can range from several hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup similar to that described in Protocol 1 .

  • Purify the final 2-amino-pyrimidine-5-carboxamide product by column chromatography or recrystallization.

Note: The success of this one-pot procedure is highly dependent on the nature of the two amines used. A more nucleophilic amine is generally preferred for the initial amidation step.

Conclusion

2-Chloropyrimidine-5-carbonyl chloride is a powerful and versatile building block in organic synthesis, particularly for the construction of highly functionalized pyrimidine derivatives. The key to unlocking its full potential lies in the precise control of regioselectivity, which can be achieved by manipulating reaction conditions to favor either kinetic or thermodynamic pathways. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and efficiently synthesize a diverse array of substituted pyrimidines for applications in drug discovery and materials science.

References

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • ResearchGate. Synthesis of 2-chloropyrimidine derivatives (50–54). [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Chloropyrimidine-5-Carbonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloropyrimidine-5-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this critical building block. Here, we will delve into the common challenges encountered during its synthesis, providing in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

I. Overview of Synthetic Strategies

The successful synthesis of 2-chloropyrimidine-5-carbonyl chloride is pivotal for the advancement of numerous pharmaceutical pipelines. This versatile intermediate is a dual electrophile, offering sites for nucleophilic attack at both the carbonyl chloride and the 2-chloro position, making it a valuable component in the synthesis of a wide array of bioactive molecules.[1]

Two principal synthetic routes are commonly employed, each with its own set of advantages and potential pitfalls:

  • Chlorination of 2-Hydroxypyrimidine-5-Carboxylic Acid using Phosphorus Oxychloride (POCl₃): This is a widely used method for the conversion of hydroxypyrimidines to their chloro-derivatives. The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline, and typically requires elevated temperatures.[1]

  • Conversion of 2-Chloropyrimidine-5-Carboxylic Acid to the Acyl Chloride using Thionyl Chloride (SOCl₂): This is a standard method for the synthesis of acyl chlorides from carboxylic acids. The reaction can be catalyzed by N,N-dimethylformamide (DMF).[2][3]

This guide will focus on troubleshooting reactions involving the conversion of the carboxylic acid to the acyl chloride, a critical step that significantly impacts the overall yield and purity of the final product.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis of 2-chloropyrimidine-5-carbonyl chloride in a question-and-answer format.

Q1: Why is my yield of 2-chloropyrimidine-5-carbonyl chloride consistently low?

Low yields are a frequent challenge and can often be attributed to several factors. Let's break down the potential causes and their solutions.

Potential Cause 1: Incomplete Reaction

The conversion of the carboxylic acid to the acyl chloride may not be going to completion. This can be due to insufficient reactivity of the chlorinating agent, suboptimal reaction temperature, or inadequate reaction time.

Troubleshooting Steps:

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction. A simple method is to take a small aliquot of the reaction mixture, quench it with methanol, and analyze the resulting methyl ester by TLC or LC-MS against the starting carboxylic acid.[4]

  • Temperature and Time Optimization: If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. For thionyl chloride reactions, refluxing for 1-3 hours is a common practice.[5]

  • Catalyst Addition: The addition of a catalytic amount of DMF to thionyl chloride reactions can significantly accelerate the rate of acyl chloride formation.[3] The Vilsmeier reagent, formed in situ, is a more potent chlorinating agent.

Vilsmeier_Formation

Caption: Workflow for SOCl₂ Protocol

Protocol 2: Quenching and Analysis of Reaction Aliquots
  • Sampling: Carefully take a small aliquot (a few drops) from the reaction mixture using a glass pipette.

  • Quenching: Add the aliquot to a small vial containing an excess of anhydrous methanol.

  • Analysis: Spot the resulting solution on a TLC plate alongside the starting carboxylic acid to visually assess the progress of the reaction. Alternatively, dilute the sample and inject it into an LC-MS to quantify the conversion. [4]

IV. Frequently Asked Questions (FAQs)

Q: What is the role of a base like pyridine in thionyl chloride reactions?

A: Pyridine can be used as a catalyst and to neutralize the HCl gas produced during the reaction. [2][6]This can be particularly useful for acid-sensitive substrates. However, for the synthesis of 2-chloropyrimidine-5-carbonyl chloride, it is often performed in excess thionyl chloride without an additional base.

Q: Can I use phosphorus oxychloride (POCl₃) to convert the carboxylic acid to the acyl chloride?

A: While POCl₃ is a powerful chlorinating agent, it is more commonly used to convert hydroxypyrimidines to chloropyrimidines. [1][7]For the conversion of a carboxylic acid to an acyl chloride, thionyl chloride or oxalyl chloride are generally the reagents of choice due to their cleaner reaction profiles and the formation of gaseous byproducts. [2] Q: My product is a solid at room temperature. How can I best handle it?

A: 2-Chloropyrimidine-5-carbonyl chloride has a melting point of 63-65°C. [1]If it solidifies upon removal of the solvent, it can be gently warmed to be handled as a liquid or dissolved in a suitable anhydrous solvent for the next reaction step.

Q: What are the key safety precautions when working with thionyl chloride and phosphorus oxychloride?

A: Both are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂ for thionyl chloride; HCl for phosphorus oxychloride). [8][9][10]Always handle them in a fume hood with appropriate PPE. Ensure no water is present in the reaction setup. For quenching, the excess reagent should be added slowly to a cold, stirred solution of a suitable quenching agent (e.g., a saturated sodium bicarbonate solution for thionyl chloride). [11] Q: What analytical techniques are best for characterizing the final product and any impurities?

A: A combination of techniques is recommended.

  • NMR (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.

  • FT-IR: The appearance of a strong carbonyl stretch for the acyl chloride (typically around 1750-1800 cm⁻¹) and the disappearance of the broad -OH stretch of the carboxylic acid is a good indicator of reaction completion.

  • GC-MS or LC-MS: To determine the purity of the product and identify the molecular weights of any impurities. [12][13][14]

V. References

  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents. Available at:

  • Synthesis of 2,4,6-trichloropyrimidine-5-carboxylic acid chloride - PrepChem.com. Available at: [Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. Available at: [Link]

  • 2-Chloropyridine Safety Data Sheet - Jubilant Ingrevia. Available at: [Link]

  • US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents. Available at:

    • Procedure - Organic Syntheses. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine - SciSpace. Available at: [Link]

  • (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest - ResearchGate. Available at: [Link]

  • Thionyl chloride-mediated synthesis of 2-azaindolizine sulfur-bridged dimers by C H bond direct chalcogenation of - K.T.H.M. College. Available at: [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. Available at: [Link]

  • High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC - NIH. Available at: [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]

  • (PDF) Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides - ResearchGate. Available at: [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. Available at: [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals | LCGC International - Chromatography Online. Available at: [Link]

  • Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Available at: [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps - OrgoSolver. Available at: [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - News-Medical. Available at: [Link]

  • Reaction of Carboxylic Acids with Thionyl Chloride - YouTube. Available at: [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - alwsci. Available at: [Link]

  • 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. Available at: [Link]

  • Phosphorus oxychloride - Lanxess. Available at: [Link]

  • SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloropyrimidine-5-Carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloropyrimidine-5-carbonyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this reactive compound. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Molecule: Reactivity and Impurity Profile

2-Chloropyrimidine-5-carbonyl chloride is a bifunctional molecule with two electrophilic sites: the acyl chloride at the 5-position and the chlorinated carbon at the 2-position of the pyrimidine ring. The high reactivity of the acyl chloride group makes it an excellent acylating agent, but also susceptible to hydrolysis.

The most common impurity encountered during the synthesis and purification of 2-chloropyrimidine-5-carbonyl chloride is its hydrolysis product, 2-chloropyrimidine-5-carboxylic acid . This is due to the inherent reactivity of acyl chlorides with water, including atmospheric moisture.[1] Therefore, purification strategies must be designed to efficiently remove this key impurity. Other potential impurities can include unreacted starting materials from the synthesis, such as 2-chloropyrimidine-5-carboxylic acid if the carbonyl chloride is prepared from it, or other reagents used in the chlorination step (e.g., residual thionyl chloride or oxalyl chloride).

Frequently Asked Questions (FAQs)

Q1: My crude 2-chloropyrimidine-5-carbonyl chloride is a brown oil, but the pure compound should be a solid. What should I do?

A1: The discoloration and oily nature of the crude product often indicate the presence of impurities. Residual solvents or byproducts from the reaction can act as a solvent for the product, preventing it from solidifying. The brown color may be due to polymeric byproducts or trace impurities.

Recommended Actions:

  • Initial Purification: Attempt to precipitate the product by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble. Good starting points are cold hexanes or a mixture of hexanes and diethyl ether.

  • Chromatography: If trituration is unsuccessful, column chromatography is the next logical step to remove a wider range of impurities.

  • Charcoal Treatment: If the product is still colored after initial purification, a small amount of activated charcoal can be used during recrystallization to adsorb colored impurities.

Q2: How can I quickly check the purity of my 2-chloropyrimidine-5-carbonyl chloride?

A2: Thin Layer Chromatography (TLC) is an excellent, rapid technique for assessing the purity of your compound and for monitoring the progress of purification.

Quick TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of hexanes and ethyl acetate. A 7:3 or 1:1 (v/v) mixture is often a reasonable starting point. The polarity can be adjusted based on the observed separation.

  • Visualization: The compound and many impurities are UV active, so they can be visualized under a UV lamp (254 nm).

  • Interpretation: The pure acyl chloride should appear as a single spot. The corresponding carboxylic acid, being more polar, will have a lower Rf value (it will travel a shorter distance up the plate). A desirable Rf value for the main compound is typically between 0.3 and 0.7.[2]

Q3: What is the best way to store purified 2-chloropyrimidine-5-carbonyl chloride?

A3: Due to its moisture sensitivity, proper storage is critical to maintain the purity of the compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator to protect it from atmospheric moisture.[3] Storing it in a freezer at low temperatures (-20°C) will also help to slow down any potential degradation.

Troubleshooting Guides

This section provides detailed guidance on overcoming common challenges during the purification of 2-chloropyrimidine-5-carbonyl chloride.

Guide 1: Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging.

Problem: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the impure compound.

Causality & Solutions:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, making it more prone to oiling out.

    • Solution: First, try to remove the bulk of the impurities by another method, such as a quick filtration through a small plug of silica gel or by performing an initial extraction.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, even at lower temperatures.

    • Solution: A two-solvent recrystallization system is often effective.[4][5][6] Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. Common two-solvent systems for polar compounds include:

      • Dichloromethane/Hexanes

      • Ethyl Acetate/Hexanes

      • Acetone/Water (use with caution due to the reactivity of the acyl chloride with water)

Problem: No crystals form upon cooling.

This indicates that the solution is not supersaturated.

Causality & Solutions:

  • Too Much Solvent: The most common reason for failure to crystallize is using an excessive amount of solvent.

    • Solution: Slowly evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.

Problem: The purified crystals are still not pure.

This can happen if the impurities have similar solubility profiles to the product or if they co-crystallize.

Causality & Solutions:

  • Similar Polarity of Impurities: If the impurities have a polarity very similar to the product, they may not be effectively removed by recrystallization alone.

    • Solution: Column chromatography is generally more effective at separating compounds with small differences in polarity.

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.

Guide 2: Column Chromatography Troubleshooting

Flash column chromatography is a highly effective method for separating 2-chloropyrimidine-5-carbonyl chloride from its less polar and more polar impurities.[7][8]

Problem: Poor separation between the acyl chloride and the carboxylic acid.

This is the most common separation challenge. The carboxylic acid is more polar and will have a lower Rf value on a silica gel TLC plate.

Causality & Solutions:

  • Inappropriate Eluent Polarity: If the eluent is too polar, both compounds will move too quickly up the column, resulting in poor separation. If it is not polar enough, the compounds will not move off the baseline.

    • Solution:

      • TLC Optimization: First, optimize the solvent system using TLC. Aim for an Rf of 0.3-0.4 for the acyl chloride. This will provide a good separation window from the more polar carboxylic acid. A good starting eluent is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

      • Solvent System Modification: For acidic compounds like the carboxylic acid impurity, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can sometimes improve the peak shape and separation, although care must be taken during solvent removal.[7]

Problem: The compound appears to be degrading on the column.

Acyl chlorides can react with the silica gel, which has surface hydroxyl groups, especially if the silica is not completely dry or if the chromatography run is very long.

Causality & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the acyl chloride if any moisture is present.

    • Solution:

      • Use Dry Solvents: Ensure that the solvents used for chromatography are anhydrous.

      • Neutralized Silica: For very sensitive compounds, silica gel can be washed with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, then dried, to neutralize the acidic sites. However, this may not be necessary for this compound.

      • Speed: Perform the flash chromatography as quickly as possible to minimize the contact time between the compound and the silica gel.

Problem: The compound streaks on the TLC plate and the column.

Streaking can be caused by several factors, including overloading the plate or column, or the compound being too polar for the chosen eluent.

Causality & Solutions:

  • Overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands.

    • Solution: Use a more dilute solution for spotting the TLC plate. For column chromatography, a general rule of thumb is to use a ratio of at least 30:1 (w/w) of silica gel to crude material.

  • Compound Acidity: The carboxylic acid impurity, being acidic, can interact strongly with the silica gel and cause streaking.

    • Solution: As mentioned earlier, adding a small amount of a modifying acid like acetic acid to the eluent can often resolve this issue by protonating the carboxylate and reducing its interaction with the silica.

Experimental Protocols

Protocol 1: Recrystallization of 2-Chloropyrimidine-5-carbonyl chloride

This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined through small-scale solubility tests.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "good" solvent that dissolves the compound well at room temperature and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[9] A promising system for this polar compound is dichloromethane (good solvent) and hexanes (poor solvent).

  • Dissolution: Place the crude 2-chloropyrimidine-5-carbonyl chloride in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot "good" solvent (or the single recrystallization solvent) needed to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

    • Two-Solvent: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent in a two-solvent system) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of 2-chloropyrimidine-5-carbonyl chloride using flash column chromatography on silica gel.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent system should provide an Rf value of ~0.3-0.4 for the 2-chloropyrimidine-5-carbonyl chloride and good separation from all impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Analytical Characterization for Purity Assessment

Confirming the purity of the final product is a critical step. The following analytical techniques are recommended:

Technique Purpose Expected Observations for Pure 2-Chloropyrimidine-5-carbonyl chloride Indication of 2-Chloropyrimidine-5-carboxylic acid Impurity
¹H NMR Structural confirmation and purity assessment.Sharp signals corresponding to the pyrimidine protons.A broad singlet between 10-13 ppm corresponding to the carboxylic acid proton.[10][11]
¹³C NMR Confirmation of the carbon skeleton.A signal for the acyl chloride carbonyl carbon around 160-180 ppm.[10][12]A signal for the carboxylic acid carbonyl carbon also in the 160-185 ppm range, but with a distinct chemical shift from the acyl chloride.
FT-IR Identification of functional groups.A strong C=O stretch for the acyl chloride around 1750-1815 cm⁻¹.A broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.
GC-MS Assessment of purity and identification of volatile impurities.A single major peak with the expected mass spectrum.A separate peak, likely with a different retention time, corresponding to the mass of the carboxylic acid (or a derivative if derivatization is used for analysis).
HPLC High-resolution separation for accurate purity determination.A single major peak.A separate, more retained peak for the more polar carboxylic acid in a reversed-phase system.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude 2-chloropyrimidine-5-carbonyl chloride.

Purification_Workflow start Crude 2-Chloropyrimidine-5-carbonyl chloride is_solid Is the crude product a solid? start->is_solid tlc TLC Analysis (e.g., 7:3 Hexanes:EtOAc) is_pure Is it a single spot by TLC? tlc->is_pure is_solid->tlc Yes triturate Triturate with non-polar solvent (e.g., cold hexanes) is_solid->triturate No (Oily) recrystallize Recrystallization is_pure->recrystallize No (Multiple Spots) analyze Analyze Purity (NMR, GC-MS, HPLC) is_pure->analyze Yes chromatography Column Chromatography recrystallize->chromatography If still impure recrystallize->analyze If pure chromatography->analyze pure_product Pure Product analyze->pure_product triturate->tlc

Caption: Decision workflow for purification of 2-chloropyrimidine-5-carbonyl chloride.

References

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry. Retrieved from [Link]

  • LCGC International. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). R f value from TLC chromatograms [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • PubMed. (2023, October 6). GC-MS/MS analysis of chlorpyrifos in forensic samples with varied survival time. Retrieved from [Link]

  • PubMed Central. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Agilent. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Retrieved from [Link]

  • PubMed Central. (2022, June 25). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • SlidePlayer. (2013, August 2). GC, GC-MS and LC-MS in metabolomics Gas chromatography. Retrieved from [Link]

  • Eureka. (n.d.). Preparation method of lornoxicam impurity. Patsnap. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • National Centre for Biotechnology Education. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

Sources

managing moisture sensitivity of 2-chloropyrimidine-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Troubleshooting 2-Chloropyrimidine-5-Carbonyl Chloride

Executive Summary: The Nature of the Beast

Compound: 2-Chloropyrimidine-5-carbonyl chloride CAS: 110099-99-5 Critical Attribute: Extreme Moisture Sensitivity[1]

As a Senior Application Scientist, I often see researchers treat this compound like a standard benzoyl chloride. This is a critical error. The pyrimidine ring is highly electron-deficient due to the two nitrogen atoms.[1] This electron withdrawal makes the carbonyl carbon at position 5 significantly more electrophilic than in phenyl analogs.[1][2] Consequently, the rate of hydrolysis is accelerated, and the compound will degrade rapidly into 2-chloropyrimidine-5-carboxylic acid and HCl gas upon exposure to even trace atmospheric moisture [1, 2].[1]

This guide replaces standard "handling precautions" with a rigorous, self-validating workflow designed to preserve the integrity of this dual-electrophile reagent.

Module 1: Storage & Initial Handling (The "Before" Phase)[1]

The Golden Rule: Never open the manufacturer's bottle in ambient air.

Storage Protocol
  • Temperature: Store at 2–8°C (refrigerated) or -20°C (long term).

  • Atmosphere: Must be kept under Argon or Nitrogen.[1][2]

  • Container: If the original septum is pierced, the remaining shelf life drops to near zero unless resealed in a glovebox.[1]

Visual Inspection Guide

Before you begin, inspect the material through the glass.

AppearanceDiagnosisAction
White/Off-white Crystalline Solid Healthy. High purity.[1][2]Proceed to use.
Sticky/Clumped Solid Partial Hydrolysis. Surface reaction with moisture has created carboxylic acid and HCl, melting the surface.[1]Purify or adjust stoichiometry (assume lower purity).
Liquid/Paste (at Room Temp) Severe Degradation. The melting point depression from impurities indicates significant hydrolysis.[1][2]Discard. Do not use.
White Crust on Septum Hydrolysis Artifact. Moisture entered the cap but may not have ruined the bulk.Handle with extreme caution; discard top layer.[1][2]

Module 2: Quality Control & Purity Analysis

The Problem: You cannot analyze acid chlorides directly on standard LCMS or HPLC. The water or methanol in the mobile phase will react with the compound during the run, giving you a false reading of the hydrolyzed acid or the methyl ester [3, 4].

The Solution: The "Derivatization Quench" Method.[1] You must chemically convert the reactive acid chloride into a stable methyl ester before injection.[1][2] This freezes the ratio of active reagent to degraded acid.[1]

Protocol: The Methanol Quench
  • Preparation: Take a dry HPLC vial. Add 1.0 mL of anhydrous Methanol (MeOH).[1][2]

  • Sampling: Under inert atmosphere, take a small spatula tip (~5 mg) of your 2-chloropyrimidine-5-carbonyl chloride.[1][2]

  • Quench: Dissolve the solid immediately in the MeOH.

    • Reaction:R-COCl + MeOH → R-COOMe + HCl

    • Note: If the sample was already degraded to Acid (R-COOH), it will not react with MeOH rapidly without a catalyst and heat.[1] It remains as R-COOH.

  • Analysis: Run this solution on LCMS/HPLC.

Data Interpretation
  • Peak A (Methyl Ester): Represents the active acid chloride content.[1][2]

  • Peak B (Carboxylic Acid): Represents the degraded impurity.[1][2]

QC_Workflow Sample Raw Material (2-chloropyrimidine-5-carbonyl chloride) Quench Step 1: Immediate Quench Add to Anhydrous Methanol Sample->Quench Reaction Chemical Transformation Occurs Quench->Reaction Path_Active Active Species (COCl) Converts to Methyl Ester Reaction->Path_Active If Active Path_Dead Degraded Species (COOH) Remains as Acid Reaction->Path_Dead If Hydrolyzed LCMS Step 2: LCMS Analysis Path_Active->LCMS Path_Dead->LCMS Result Calculate Purity: Area(Ester) / [Area(Ester) + Area(Acid)] LCMS->Result

Figure 1: The Derivatization Workflow. This method distinguishes between active reagent (detected as ester) and degraded trash (detected as acid).[1]

Module 3: Reaction Setup & Solvent Selection

Solvent Choice is Critical. The pyrimidine ring makes the 2-chloro position susceptible to Nucleophilic Aromatic Substitution (SnAr).[1] Avoid nucleophilic solvents (like pyridine or alcohols) unless they are the intended reactant.[1][2]

Solvent ClassSuitabilityNotes
DCM (Dichloromethane) Excellent Standard choice.[1][2] Must be distilled from CaH2 or passed through activated alumina.[1][2]
THF (Tetrahydrofuran) Good Must be BHT-free and anhydrous.[1][2] Wet THF is the #1 killer of this reagent.[1][2]
DMF/DMAc Risky Warning: DMF can react with acid chlorides (Vilsmeier-Haack type side reactions) if heated.[1][2] Use only at 0°C or lower.
Toluene Excellent Good for reflux if higher temps are needed.[1][2]
Water/Alcohols FORBIDDEN Will violently decompose the reagent.[1][2]
Troubleshooting Reaction Failures

Scenario 1: "I added the amine, but I got the carboxylic acid instead of the amide."

  • Cause: Your solvent was wet, or your base (TEA/DIPEA) was wet.[1][2] The acid chloride reacts with water 100x faster than with your amine.[1][2]

  • Fix: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours. Flame-dry all glassware.[1][2]

Scenario 2: "The reaction turned black and tarry."

  • Cause: You likely used a nucleophilic base (like Pyridine or DMAP) in excess with heating.[1][2] The 2-chloro position on the pyrimidine ring is reactive.[1][3][4] The base may have attacked the ring.

  • Fix: Use non-nucleophilic bases (DIPEA, 2,6-lutidine) and keep the temperature < 0°C during addition.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I recrystallize this compound if it degrades? A: It is difficult. The hydrolysis product (carboxylic acid) is often less soluble and precipitates out, but separating it completely from the acid chloride is challenging without causing further hydrolysis.[1]

  • Recommendation: If purity is <80%, buy a fresh bottle.[1][2] If you must purify, sublimation (under high vacuum) is often better than recrystallization for volatile acid chlorides, though this specific compound has a high boiling point.[1][2] Distillation is possible but requires high vacuum and strict exclusion of moisture.[1][2]

Q2: Why is there pressure buildup in my waste container? A: You likely quenched the excess reaction mixture with aqueous bicarbonate.

  • Mechanism:[5][6][7][8]R-COCl + H2O → R-COOH + HCl.[1][2] Then HCl + NaHCO3 → NaCl + H2O + CO2 (Gas).[1][2]

  • Safety: Quench slowly in an open vessel in a fume hood. Never cap a waste bottle immediately after quenching an acid chloride reaction.[1][2]

Q3: Can I use a syringe to transfer the solid? A: No. Prepare a stock solution. Weigh the solid in a glovebox (or rapidly in a tared vial flushed with N2), dissolve it in dry DCM to a known concentration (e.g., 1.0 M), and then transfer the liquid via syringe. This minimizes surface area exposure to air.[1][2]

Module 5: Handling Decision Tree

Follow this logic to ensure safety and yield.

Handling_Logic Start Start: Open Bottle Glovebox Do you have a Glovebox? Start->Glovebox Method_A Method A: Weigh inside box. Dissolve in dry solvent. Bring out as solution in septum vial. Glovebox->Method_A Yes Schlenk Method B: Schlenk Technique. Flush flask with N2 for 15 mins. Counter-flow N2 while opening. Glovebox->Schlenk No Yes_GB Yes No_GB No Solvent_Check Check Solvent Water Content (Karl Fischer or Sieves) Method_A->Solvent_Check Schlenk->Solvent_Check Proceed Proceed with Reaction (Keep T < 0°C initially) Solvent_Check->Proceed Dry (<50 ppm) Dry_Solvent STOP: Dry Solvent (Sieves/Alumina) Solvent_Check->Dry_Solvent Wet (>50 ppm)

Figure 2: Decision tree for handling moisture-sensitive reagents to minimize hydrolysis risk.

References

  • BenchChem. (2025).[1][2][5] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to Acid Chlorides. Retrieved from [1][2]

  • PubChem. (2025).[1][2] 2-chloropyrimidine-5-carbonyl chloride (Compound Summary).[1][2][3][4] National Library of Medicine.[1][2] Retrieved from [1][2]

  • ResearchGate. (2012).[1][2] Discussions on HPLC Analysis of Acid Chlorides via Methyl Ester Derivatization. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-chloropyrimidine-5-carboxylic acid (Hydrolysis Product).[1][2] Retrieved from [1][2]

  • EvitaChem. (2025).[1][2][9] Synthetic Routes and Reactivity of 2-chloropyrimidine-5-carbonyl Chloride. Retrieved from [1][2]

Sources

Validation & Comparative

Comparative Analysis of Pyrimidine Synthesis Methods: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine heterocycles are the structural bedrock of nucleic acids (cytosine, thymine, uracil) and a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs ranging from fluorouracil (oncology) to rosuvastatin (cardiovascular).

This guide provides a rigorous technical comparison of pyrimidine synthesis methodologies. We move beyond basic textbook definitions to analyze the causality behind yield variations, scalability bottlenecks, and atom economy. We contrast the biological precision of de novo biosynthesis with the diversity-oriented nature of multicomponent chemical reactions (MCRs), specifically focusing on the evolution of the Biginelli reaction from a low-yield curiosity to a high-efficiency green protocol.

Part 1: Mechanistic Landscape & Pathway Analysis

To engineer superior synthetic routes, one must first understand the biological baseline. The cellular production of pyrimidines differs fundamentally from purine synthesis; it builds the ring first before attaching the ribose sugar.

De Novo Biosynthesis (The Biological Baseline)

The de novo pathway is a masterclass in atom economy. It utilizes simple metabolic precursors (bicarbonate, glutamine, aspartate) to construct the pyrimidine ring.[1][2][3]

Key Mechanistic Insight: The rate-limiting step in mammals is catalyzed by CAD , a trifunctional enzyme complex.[4] Unlike chemical synthesis which often requires high heat or strong acids to close the ring, the biological route achieves cyclization (dihydroorotate formation) under physiological conditions via precise enzymatic conformational control.

DeNovoPathway cluster_0 Cytosol (CAD Complex) cluster_1 Mitochondria cluster_2 Cytosol (UMPS) HCO3 Bicarbonate + Glutamine + ATP CP Carbamoyl Phosphate HCO3->CP CPS II CA Carbamoyl Aspartate CP->CA ATCase (+ Aspartate) DHO Dihydroorotate CA->DHO Dihydroorotase OA Orotate DHO->OA DHODH (Oxidation) OMP Orotidine-5'-Monophosphate (OMP) OA->OMP OPRT (+ PRPP) UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase

Figure 1: The De Novo Pyrimidine Biosynthesis Pathway.[2] Note the compartmentalization of the oxidation step (DHODH) in the mitochondria.

Chemical Synthesis Strategies

While biology prioritizes specificity, chemical synthesis prioritizes diversity.

  • Pinner Synthesis: Involves the condensation of amidines with

    
    -keto esters.[5] It provides high regiocontrol but suffers from sensitivity to moisture (hydrolysis of imidate salts).
    
  • Biginelli Reaction (MCR): A three-component reaction (aldehyde + urea +

    
    -keto ester).[6][7][8] Historically plagued by low yields (20-50%), modern catalytic variants have revolutionized this into a high-throughput method for generating dihydropyrimidinone (DHPM) libraries.
    

Part 2: Comparative Performance Analysis

The following analysis contrasts the "Classical" approach (unmodified Pinner/Biginelli) with "Modern" catalytic and green chemistry adaptations.

Performance Metrics Table
MetricClassical Biginelli (HCl/EtOH)Modern Green Biginelli (Ionic Liquid/Nanocatalyst)Pinner SynthesisDe Novo Mimetics (Enzymatic)
Yield 20 – 50%85 – 98% 40 – 70%>95% (Specificity)
Reaction Time 12 – 24 Hours10 – 60 Minutes6 – 12 HoursVaries
Atom Economy Moderate (Solvent waste)High (Solvent-free options)ModerateHigh
Scalability Good, but waste-intensiveExcellent (Continuous flow compatible)Difficult (Moisture sensitive)Low (Cost of enzymes)
Key Limitation Harsh acid, side reactionsCatalyst cost/recoveryHydrolysis of intermediatesSubstrate limitations
Deep Dive: The Biginelli Evolution

The classical Biginelli reaction often fails due to the Knoevenagel condensation side reaction, where the aldehyde reacts with the


-keto ester instead of the urea.

Modern Solution: Using Lewis acid catalysts (e.g.,


, 

) or organocatalysts stabilizes the N-acyliminium ion intermediate, favoring the desired pathway over the side reaction. This is the critical "causality" researchers must exploit.

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium Acid Catalyst (Fast) Knoevenagel Knoevenagel Adduct (SIDE PRODUCT) Aldehyde->Knoevenagel Base/No Catalyst (Avoid This) Urea Urea Urea->Iminium Acid Catalyst (Fast) Enamine Enamine Intermediate Urea->Enamine Alternative Route KetoEster Beta-Keto Ester KetoEster->Enamine Alternative Route KetoEster->Knoevenagel Base/No Catalyst (Avoid This) DHPM 3,4-Dihydropyrimidinone (DHPM) Iminium->DHPM + Keto Ester (Cyclization) Enamine->DHPM + Aldehyde

Figure 2: Mechanistic divergence in the Biginelli Reaction. Controlling the formation of the N-Acyliminium ion is critical to avoiding the Knoevenagel side product.

Part 3: Experimental Protocols

Protocol A: High-Yield Green Biginelli Synthesis (Solvent-Free)

Recommended for: Generating diverse DHPM libraries for SAR studies.

Principle: This protocol utilizes a reusable solid acid catalyst or a Lewis acid (


) under solvent-free grindstone conditions. This maximizes concentration, driving the trimolecular reaction forward (Le Chatelier’s principle).

Materials:

  • Benzaldehyde (1.0 mmol)[7][8]

  • Ethyl acetoacetate (1.0 mmol)[7][8]

  • Urea (1.2 mmol) – Note: Slight excess suppresses side reactions.

  • Catalyst:

    
     (10 mol%) or Sulfonic acid-functionalized silica.
    

Workflow:

  • Mixing: In a mortar, combine benzaldehyde, ethyl acetoacetate, urea, and the catalyst.

  • Activation: Grind the mixture with a pestle. The mixture will initially be a dry powder but will become a eutectic liquid/paste within 2-5 minutes as the reaction exotherms.

  • Completion: Continue grinding for 5-10 minutes. Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.

  • Work-up: Add cold water (10 mL) to the paste. The hydrophobic DHPM product will precipitate as a solid; the urea and catalyst (if water soluble) will dissolve.

  • Purification: Filter the solid. Recrystallize from hot ethanol for analytical purity (>98%).

Validation Point: If the mixture does not liquefy or turn to paste, the reaction is not proceeding. Ensure reagents are dry; water inhibits the initial imine formation.

Protocol B: Industrial Scale 4-Aminopyrimidine Synthesis

Recommended for: Large-scale manufacturing of drug intermediates.

Principle: Lewis acid-catalyzed condensation of acrylonitrile with nitriles/amidine equivalents. This avoids the use of pre-formed, expensive


-dicarbonyls.

Workflow:

  • Reaction: Charge a reactor with tert-butanol (solvent). Add Potassium tert-butoxide (Base).

  • Addition: Slowly add formamidine acetate and acrylonitrile at 70°C.

  • Cyclization: The base facilitates the Michael addition of the amidine to the acrylonitrile, followed by cyclization and aromatization.

  • Isolation: Quench with acetic acid. Distill off solvent. The product crystallizes upon cooling.

Part 4: Troubleshooting & Optimization

1. The "Water Problem" in Pinner Synthesis:

  • Symptom: Low yield, formation of esters.

  • Cause: Pinner salts (imidates) are extremely hygroscopic and hydrolyze rapidly to esters in the presence of water.

  • Fix: Reactants must be dried. Use molecular sieves in the solvent. Perform the reaction under an inert atmosphere (

    
     or 
    
    
    
    ).

2. Biginelli Stalling:

  • Symptom: Reaction stops at the intermediate ureide (open chain).

  • Cause: Insufficient acid strength to catalyze the final dehydration/cyclization step.

  • Fix: Add a co-catalyst (e.g., a drop of conc. HCl or TMSCl) to drive the elimination of water and close the ring.

3. Purification of DHPMs:

  • Issue: Urea contamination.

  • Fix: DHPMs are generally insoluble in water, while urea is highly soluble. A thorough water wash of the crude solid is often sufficient to remove excess urea, rendering chromatography unnecessary for initial screening.

References

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances. PubMed. (2024).

  • Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. Rasayan Journal of Chemistry. (2023).

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ACS Organic Process Research & Development. (2013).

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. (2000).

  • De Novo Pyrimidine Biosynthesis. Biology LibreTexts. (2023).

Sources

A Senior Application Scientist's Guide: SNAr vs. Cross-Coupling on Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern therapeutics. Its prevalence in FDA-approved drugs underscores the critical need for robust and versatile methods to functionalize this heterocycle.[1] Among the most powerful tools at our disposal for modifying chloropyrimidines are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Choosing between these two powerhouse transformations is a frequent decision point in synthetic strategy. This guide provides an in-depth comparison, grounded in mechanistic principles and supported by experimental data, to empower you to make the most informed and effective choice for your specific synthetic challenge. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a deeper, more practical understanding.

The Two Contenders: A High-Level Overview

Nucleophilic Aromatic Substitution (SNAr) is a classic, often metal-free, approach for functionalizing electron-deficient aromatic systems.[2] The inherent electron-poor nature of the pyrimidine ring, further activated by the presence of nitrogen atoms, makes it an excellent substrate for SNAr.[3][4] This reaction typically involves the displacement of a halide by a potent nucleophile.

Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have revolutionized C-C, C-N, and C-O bond formation.[5][6][7] These methods offer unparalleled scope and functional group tolerance, enabling the connection of diverse molecular fragments under relatively mild conditions.[7][8][9][10][11]

Mechanistic Foundations: Understanding the "Why"

A clear grasp of the underlying mechanisms is paramount to troubleshooting and optimizing these reactions.

The SNAr Pathway: An Addition-Elimination Dance

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12][13] The nucleophile first attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][13] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, a key stabilizing factor.[3][14] In the second step, the leaving group (chloride) is expelled, restoring aromaticity.

Figure 1. The addition-elimination mechanism of an SNAr reaction on a chloropyrimidine.

The key takeaway is that the reaction rate is governed by the stability of the Meisenheimer complex. Electron-withdrawing groups on the ring enhance this stability and accelerate the reaction, while electron-donating groups have the opposite effect.[12][13]

The Cross-Coupling Pathway: A Catalytic Cycle

Palladium-catalyzed cross-coupling reactions operate through a catalytic cycle. While specific steps vary (e.g., Transmetalation in Suzuki, Ligand Exchange in Buchwald-Hartwig), the core sequence for a Suzuki coupling is:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[15]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-Cl pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product reagents Ar-Cl reagents->pd2_add boronic R-B(OR)₂ boronic->pd2_trans base Base base->pd2_trans

Figure 2. Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

For chloropyrimidines, the electron-deficient nature of the ring makes the oxidative addition step more facile compared to electron-rich aryl chlorides like chlorobenzene.[17] However, catalyst selection, particularly the choice of ligand, is critical to ensure efficient turnover and prevent catalyst deactivation.[15][18]

Head-to-Head Comparison: Making the Call

The choice between SNAr and cross-coupling hinges on several factors, from the nature of the desired bond to practical considerations like cost and scalability.

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Bond Formed C-N, C-O, C-SC-C (Suzuki, Stille), C-N (Buchwald-Hartwig), C-O (Buchwald-Hartwig), C-S
Nucleophile/Reagent Strong N, O, S nucleophiles (amines, alkoxides, thiolates)Organometallics (boronic acids), amines, alcohols
Regioselectivity Highly dependent on electronics and sterics. C4 is often favored in 2,4-dichloropyrimidines.[1][19][20][21]Generally high; reaction occurs at the C-Cl bond. Can be tuned by catalyst/ligand choice.
Functional Group Tolerance Moderate. Sensitive to acidic protons and electrophilic functional groups on the nucleophile.Excellent. Tolerates a wide range of functional groups (esters, ketones, amides).[8][22]
Reaction Conditions Often requires strong bases (NaH, KOtBu) and polar aprotic solvents (DMSO, DMF). Can range from RT to high temps.Generally milder. Requires a Pd catalyst, ligand, and base (e.g., K₂CO₃, Cs₂CO₃).[23][24]
Cost & Scalability Generally lower cost (no precious metal catalyst) and often straightforward to scale up.Higher cost due to palladium catalyst and specialized ligands.[25] Potential for metal contamination.
Key Limitation Limited to strong, non-carbon nucleophiles. Substrate scope can be narrow.Catalyst sensitivity (poisoning by sulfur),[24] ligand screening often required, metal removal post-reaction.

Decision-Making Workflow for Chloropyrimidine Functionalization

To streamline your strategic planning, consider the following decision tree. This workflow is designed to guide you from the desired product to the most logical starting methodology.

Decision_Tree start What bond do you need to form? bond_type Bond Type start->bond_type snar_path SNAr is the primary choice. Consider nucleophile strength and pyrimidine electronics. bond_type->snar_path C-N, C-O, C-S cc_path Cross-Coupling is required. bond_type->cc_path C-C fgt_check Are sensitive functional groups present? snar_path->fgt_check cc_optimize Proceed with Cross-Coupling. Optimize catalyst, ligand, and base. cc_path->cc_optimize snar_caution SNAr may require protecting group strategy. fgt_check->snar_caution Yes snar_go Proceed with SNAr. Optimize base and solvent. fgt_check->snar_go No

Figure 3. A workflow to guide the choice between SNAr and cross-coupling reactions.

Field-Proven Insights & Causality

  • When to Choose SNAr: For introducing simple amines, alkoxides, or thiolates, SNAr is often the most direct and cost-effective route. The reaction is driven by the potent nucleophilicity of the reagent and the inherent electrophilicity of the chloropyrimidine. For example, the high reactivity of 2-chloropyrimidine allows it to undergo amination under metal-free conditions, sometimes even in greener solvents like water with a base like potassium fluoride.[4]

  • The Regioselectivity Puzzle in Dichloropyrimidines: In 2,4-dichloropyrimidines, SNAr reactions typically favor substitution at the C4 position.[1][21] This is due to the greater ability of the para-nitrogen (N1) to stabilize the negative charge of the Meisenheimer intermediate compared to the ortho-nitrogen (N3). However, this selectivity can be reversed by substituents on the ring; strong electron-donating groups at C6 can favor C2 substitution, a nuance predictable with QM calculations.[19] Some substrates, like 2-MeSO₂-4-chloropyrimidine, show a fascinating dichotomy, reacting with amines at C4 but with alkoxides exclusively at C2, a phenomenon attributed to hydrogen bonding that directs the nucleophile.[26]

  • When Cross-Coupling is Non-Negotiable: For the formation of C-C bonds (e.g., creating biaryl structures), cross-coupling is the only viable option. The Suzuki-Miyaura coupling is a workhorse here, demonstrating high yields even on solid-supported chloropyrimidines for library synthesis.[23][27]

  • The Buchwald-Hartwig Advantage: While SNAr works for many C-N couplings, the Buchwald-Hartwig amination is indispensable when dealing with less nucleophilic amines (like anilines or hindered amines) or when the pyrimidine ring is deactivated by electron-donating groups.[7][25][28][29] It provides a broader substrate scope where SNAr would fail.[25]

  • The Challenge of Chlorides: Chloropyrimidines are more cost-effective than their bromo or iodo counterparts but are also less reactive in oxidative addition.[18] This necessitates the use of more sophisticated, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult C-Cl bond activation and promote efficient catalysis.[15][30]

Representative Experimental Protocols

To provide a practical context, the following are detailed, self-validating protocols for typical SNAr and Suzuki reactions.

Protocol 1: SNAr Amination of 2-Chloropyrimidine with Morpholine

This protocol is based on established procedures for SNAr reactions on highly reactive heteroaryl chlorides.[4]

Objective: To synthesize 2-(morpholino)pyrimidine.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyrimidine (e.g., 114 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Add potassium carbonate (276 mg, 2.0 mmol) to the solution.

  • Add morpholine (96 µL, 1.1 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and monitor by TLC (e.g., 30% EtOAc in Hexanes) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(morpholino)pyrimidine.

Protocol 2: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

This protocol is adapted from optimized microwave-assisted procedures for the regioselective C4-arylation of dichloropyrimidines.[24]

Objective: To selectively synthesize 2-chloro-4-phenylpyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Phenylboronic Acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane and Water (2:1 v/v), degassed

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a microwave reaction vial, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol), phenylboronic acid (61 mg, 0.5 mmol), and K₂CO₃ (207 mg, 1.5 mmol).

  • Add the catalyst, Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%).

  • Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.[24]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the major C4-arylated product, 2-chloro-4-phenylpyrimidine.

Conclusion

Both SNAr and palladium-catalyzed cross-coupling are indispensable tools for the functionalization of chloropyrimidines. SNAr offers a simple, economical path for introducing heteroatom nucleophiles, while cross-coupling provides unmatched versatility, especially for constructing C-C bonds and accommodating a wider array of functional groups. The optimal strategy is dictated by the specific bond being formed, the electronic and steric nature of the substrate, and practical considerations of scale and cost. By understanding the mechanistic underpinnings and key parameters of each reaction, the modern medicinal or process chemist can navigate these choices with confidence, accelerating the path to novel and impactful molecules.

References

  • Thompson, L. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • National Center for Biotechnology Information. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. PubChem. [Link]

  • Bole, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(19), 3561. [Link]

  • Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(22), 7548–7550. [Link]

  • ResearchGate. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan & Odyssey, Molecular Modeling for Research and Education. [Link]

  • Organic Chemistry Explained. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Wavefunction, Inc. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Spartan & Odyssey, Molecular Modeling for Research and Education. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Fort, M. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768–813. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Zupančič, S., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7780. [Link]

  • Rojas-Lima, S., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1447. [Link]

  • Isherwood, F., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 4(11), 1673-1678. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Haffemayer, B., et al. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Angewandte Chemie International Edition, 53(34), 8957-8961. [Link]

  • Wavefunction, Inc. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Spartan & Odyssey, Molecular Modeling for Research and Education. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Haffemayer, B., et al. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Angewandte Chemie International Edition, 53(34), 8957-8961. [Link]

  • Massachusetts Institute of Technology. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Ghashghaei, O., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19137-19172. [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. LibreTexts. [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. RSC Publishing. [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Haffemayer, B., et al. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Angewandte Chemie International Edition, 53(34), 8957-8961. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Regioselectivity of Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics. Its prevalence in biologically active molecules necessitates a profound understanding of its chemical behavior, particularly the regioselectivity of its functionalization. This guide provides an in-depth comparison of common pyrimidine precursors, offering experimental insights and data-driven evaluations to inform your synthetic strategies. We will move beyond a simple recitation of protocols to explore the underlying principles that govern regioselective outcomes, empowering you to make informed decisions in your research.

The Critical Role of Regioselectivity in Pyrimidine Chemistry

The pyrimidine ring, an electron-deficient heterocycle, presents multiple sites for functionalization. The precise control over which position reacts—regioselectivity—is paramount in synthesizing complex molecules with desired biological activities. Uncontrolled reactions can lead to isomeric mixtures that are often difficult and costly to separate, hindering the drug discovery process.[1] This guide will focus on the two primary strategies for achieving regioselective pyrimidine functionalization: manipulation of inherent electronic properties and the use of directing groups in C-H activation strategies.

Comparing Pyrimidine Precursors for Regioselective Functionalization

The choice of the starting pyrimidine precursor is the most critical factor in dictating the regioselectivity of a reaction. Below, we compare several classes of precursors, providing experimental data to illustrate their reactivity patterns.

Polyhalopyrimidines: A Classical Approach to Stepwise Functionalization

Polyhalopyrimidines, such as 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine, have long been workhorses in pyrimidine chemistry. The differential reactivity of the halogenated positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Generally, in SNAr reactions on unsubstituted di- or trichloropyrimidines, the reactivity order is C4(6) > C2 >> C5.[1] This preference is attributed to the greater electron deficiency at the C4 and C6 positions, induced by the two flanking nitrogen atoms. However, this inherent selectivity can be modest, often leading to mixtures of isomers.[1]

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

NucleophileSubstrateConditionsMajor ProductC4/C2 RatioReference
Amine2,4-dichloropyrimidineVaries4-amino-2-chloropyrimidine1:1 to 4:1[1]
Thiol2,4-dichloropyrimidineVaries4-thio-2-chloropyrimidineMedium to high C2 vs C8 selectivity in pyridopyrimidines[2]

The regioselectivity of these reactions is highly sensitive to steric and electronic effects of both the pyrimidine substrate and the nucleophile, as well as the reaction conditions.[1] For instance, in Suzuki reactions of 2,4-dichloro-5-bromopyrimidine, the more reactive bromo substituent at C5 undergoes palladium insertion first, leading to a complete reversal of regioselectivity compared to couplings with the chloro substituents.[3]

Experimental Protocol: Regioselective Suzuki Coupling of 2,4-Dichloro-5-bromopyrimidine [3]

  • Reaction Setup: To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., DME/water), add the arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3, 2.0 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Workup and Purification: After cooling to room temperature, extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the product and determine the regioselectivity by 1H NMR and 13C NMR spectroscopy.

C-H Functionalization: A Modern Approach to Atom Economy

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyrimidine cores.[4][5] This approach avoids the pre-functionalization often required for classical cross-coupling reactions. The regioselectivity in these reactions is typically governed by the inherent electronic properties of the C-H bonds or by the use of directing groups.

In the absence of a directing group, the regioselectivity of C-H arylation on the pyrimidine ring is dictated by the acidity and electronic character of the C-H bonds. For many pyrimidine derivatives, the C5 position is often the most reactive site for arylation.[6] For instance, the palladium-catalyzed C-H arylation of 2-aminopyrimidines shows a high preference for the C5 position.[6]

Table 2: Regioselectivity in Palladium-Catalyzed C-H Arylation of Pyrimidines

Pyrimidine SubstrateCoupling PartnerCatalyst/ConditionsMajor ProductRegioselectivityReference
2-AminopyrimidineAryl HalidePd(OAc)2 / LigandC5-ArylatedHigh C5 selectivity[6]
Imidazo[1,2-a]pyrimidineAryl BromidePd Catalyst / BaseC3-ArylatedC3 selective[7]
Pyrrolo[2,3-d]pyrimidineAryl HalidePd CatalystC6-ArylatedHigh C6 selectivity[8]

The regioselectivity can be influenced by various factors, including the choice of catalyst, ligands, and reaction temperature. For example, in the C-H activation of pyrimidine derivatives, temperature modulation can switch the reaction pathway between C(sp3)–H and C(sp2)–H arylation.[6]

To achieve regioselectivity that overrides the inherent electronic preferences of the pyrimidine ring, directing groups are employed.[9] These groups coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its activation. The pyrimidine nitrogen itself can act as a directing group, often favoring functionalization at the C2 or C6 positions.[10][11]

Diagram: Directing Group-Assisted C-H Activation

G cluster_0 Mechanism Pyrimidine Pyrimidine Substrate with Directing Group (DG) Catalyst Metal Catalyst (e.g., Pd) Pyrimidine->Catalyst Coordination Intermediate Cyclometalated Intermediate Catalyst->Intermediate C-H Activation Product Functionalized Pyrimidine Intermediate->Product Reductive Elimination

Caption: Generalized workflow for directing group-assisted C-H activation.

Experimental Evaluation of Regioselectivity

A robust and reliable method for determining the regioselectivity of a reaction is crucial. The primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow: Determination of Regioselectivity using NMR

G cluster_1 Analytical Workflow Start Crude Reaction Mixture Purification Column Chromatography Start->Purification Fractions Collect Isomeric Fractions Purification->Fractions NMR 1H and 13C NMR Analysis Fractions->NMR Integration Integrate Diagnostic Peaks NMR->Integration Ratio Calculate Regioisomeric Ratio Integration->Ratio

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloropyrimidine-5-carbonyl Chloride
Reactant of Route 2
Reactant of Route 2
2-chloropyrimidine-5-carbonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.